TINK-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H24N4O3 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
4-methoxy-3-[2-(3-methoxy-4-morpholin-4-ylanilino)-4-pyridinyl]benzonitrile |
InChI |
InChI=1S/C24H24N4O3/c1-29-22-6-3-17(16-25)13-20(22)18-7-8-26-24(14-18)27-19-4-5-21(23(15-19)30-2)28-9-11-31-12-10-28/h3-8,13-15H,9-12H2,1-2H3,(H,26,27) |
InChI 键 |
JKDVQSBZXOTCNO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)NC3=CC(=C(C=C3)N4CCOCC4)OC |
产品来源 |
United States |
Foundational & Exploratory
Part 1: TNK1 (Tyrosine Kinase Non-Receptor 1) - An Oncogenic Driver in Cancer
An In-depth Technical Guide to the Mechanism of Action of TNK1 and the Role of TINKs in Cancer Cells
Disclaimer: The term "TINK-IN-1" does not correspond to a recognized molecule or pathway in the current scientific literature. This guide addresses two distinct but highly relevant topics in oncology that may be related to your query: TNK1 (Tyrosine kinase non-receptor 1) , an oncogenic driver, and TINKs (Tumor-Infiltrating Natural Killer cells) , a key component of the tumor microenvironment.
TNK1 is a non-receptor tyrosine kinase that has been identified as an oncogenic driver in certain cancers.[1] Its activity is tightly regulated, and mutations can lead to its constitutive activation, promoting cancer cell growth and survival.
Core Mechanism of Action and Signaling Pathway
TNK1's function is controlled by a dynamic interplay of phosphorylation, protein-protein interactions, and ubiquitination. In its inactive state, TNK1 is sequestered by the 14-3-3 protein. This interaction is dependent on the phosphorylation of TNK1 at serine 502 (S502) by MARK (MAP/microtubule affinity-regulating kinase).[2][3]
Upon dephosphorylation or mutations that disrupt the 14-3-3 binding site, TNK1 is released. The freed TNK1 can then translocate to ubiquitin-rich cellular puncta. A key feature of TNK1 is its C-terminal ubiquitin-association (UBA) domain, which binds to poly-ubiquitin chains with high affinity.[2][3] This binding to ubiquitin is essential for the full activation of TNK1's kinase activity.[2][3] Once active, TNK1 can phosphorylate downstream substrates, such as STAT3, leading to the induction of growth factor-independent proliferation of cancer cells.[4]
The small molecule inhibitor, TP-5801, has been developed to specifically target and inhibit the kinase activity of TNK1, showing promise in preclinical models.[1][5]
Quantitative Data: Potency of the TNK1 Inhibitor TP-5801
The following table summarizes the inhibitory concentrations (IC50) of TP-5801 against TNK1 and TNK1-driven cancer cells.
| Target/Cell Line | Inhibitor | IC50 Value | Reference |
| TNK1 (in vitro kinase assay) | TP-5801 | 1.40 nM | [1][2] |
| Ba/F3 cells (WT TNK1) | TP-5801 | 76.78 nM | [1] |
| Ba/F3 cells (AAA mutant TNK1) | TP-5801 | 36.95 nM | [1] |
| L540 cells (TNK1-dependent) | TP-5801 | Low nM range | [1] |
Experimental Protocols
This protocol is adapted from commercially available kinase assay kits and published methodologies.[4][6][7][8]
-
Objective: To measure the kinase activity of recombinant TNK1 and assess the potency of inhibitors.
-
Materials:
-
Recombinant human TNK1 enzyme (e.g., N-terminal GST-tagged, expressed in Sf9 insect cells).[7]
-
Kinase reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mg/ml BSA, 1 mM sodium orthovanadate).[6]
-
ATP solution.
-
Peptide substrate (e.g., CSKtide: KKKEEIYFFFG-NH2 or WASP-derived peptide).[6][7]
-
TNK1 inhibitor (e.g., TP-5801) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or γ-32P-ATP for radioactive detection.
-
96-well assay plates.
-
-
Procedure (Luminescent Assay):
-
Prepare serial dilutions of the TNK1 inhibitor (TP-5801) in kinase reaction buffer. The final DMSO concentration should not exceed 1%.
-
To each well of a 96-well plate, add the TNK1 enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to convert ADP to ATP, followed by a kinase detection reagent to produce a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the TNK1 kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Procedure (Radioactive Assay): [6][9]
-
Follow a similar setup, but use γ-32P-ATP in the reaction mixture.
-
After incubation, stop the reaction by adding 10% trichloroacetic acid.
-
Spot the supernatant onto phosphocellulose paper (e.g., Whatman P81).
-
Wash the paper to remove unincorporated γ-32P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine kinase activity and inhibitor potency based on the amount of 32P incorporated into the substrate.
-
Part 2: TINKs (Tumor-Infiltrating Natural Killer Cells)
TINKs are a subset of Natural Killer (NK) cells that are present within the tumor microenvironment. Their phenotype and function are often significantly altered compared to their counterparts in peripheral blood.
Role and Phenotype in the Tumor Microenvironment
TINKs generally exhibit a suppressed cytotoxic potential against cancer cells.[10] This dysfunction can be attributed to the immunosuppressive tumor microenvironment.[11] A common phenotype of TINKs across various cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer, is CD56brightPerforinlow.[10] They also tend to have low to no expression of CD16 (FcγRIII), which limits their ability to perform antibody-dependent cell-mediated cytotoxicity (ADCC).[10]
Recent studies have revealed heterogeneity within the TINK population, with distinct clusters exhibiting either immune-activating (e.g., expressing TNFRSF7/CD27) or immunosuppressive (e.g., expressing SELL) phenotypes.[12] Some TINKs may also contribute to tumor progression by promoting angiogenesis.
Phenotypic Characteristics of TINKs
| Cancer Type | Phenotypic Markers | Functional State | Reference |
| NSCLC, Colorectal, Breast | CD56bright, Perforinlow, CD16low/- | Poor cytotoxicity | [10] |
| Triple-Negative Breast Cancer | Two main clusters: TNFRSF7+ (activating) and SELL+ (suppressive) | Heterogeneous | [12] |
| Melanoma | Present even in checkpoint blockade non-responders | Variable | [11] |
Experimental Protocols
This protocol provides a general framework for the isolation and analysis of TINKs.
-
Objective: To isolate and characterize the phenotype and function of NK cells infiltrating a solid tumor.
-
Materials:
-
Fresh tumor tissue.
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of enzymes (collagenase, hyaluronidase, DNase).
-
Ficoll-Paque or similar density gradient medium.
-
Cell strainers.
-
Magnetic-activated cell sorting (MACS) beads for depletion of non-immune cells or enrichment of CD45+ cells (e.g., CD45 MicroBeads).
-
Fluorescently conjugated antibodies for flow cytometry/FACS (e.g., anti-CD3, anti-CD56, anti-CD16, anti-Perforin, anti-PD-1, etc.).
-
Flow cytometer and cell sorter.
-
Cell culture medium (e.g., RPMI-1640 with supplements).
-
-
Procedure:
-
Tumor Dissociation:
-
Mechanically mince the fresh tumor tissue into small pieces.
-
Digest the tissue with an enzymatic cocktail at 37°C with agitation to generate a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
-
-
Isolation of Tumor-Infiltrating Leukocytes (TILs):
-
Perform density gradient centrifugation (e.g., using Ficoll-Paque) to separate lymphocytes from tumor cells and red blood cells.
-
(Optional but recommended) Enrich for TILs by positive selection for CD45+ cells using MACS technology. This improves the purity of the immune cell fraction.
-
-
Isolation of TINKs:
-
Isolate NK cells from the TIL population. This can be done through:
-
Negative selection: Using a cocktail of antibodies to deplete non-NK cells (T cells, B cells, etc.), leaving an untouched population of NK cells.[13]
-
Positive selection/sorting: Using fluorescence-activated cell sorting (FACS) to specifically isolate cells with an NK cell phenotype (e.g., CD3-CD56+). This method allows for the isolation of specific NK cell subsets.
-
-
-
Phenotypic Characterization:
-
Stain the isolated TINKs with a panel of fluorescently labeled antibodies against surface and intracellular markers (e.g., CD56, CD16, NKG2D, NKp46, Perforin, Granzyme B, PD-1, TIM-3).
-
Analyze the stained cells using a multi-color flow cytometer to determine the expression profile of the TINK population.
-
-
Functional Analysis:
-
Co-culture the isolated TINKs with a target cancer cell line (e.g., K562 or a tumor-derived cell line) in a cytotoxicity assay.
-
Measure target cell lysis using methods such as chromium-51 release assay or flow cytometry-based assays.
-
Assess cytokine production (e.g., IFN-γ, TNF-α) by TINKs upon stimulation using ELISA or intracellular cytokine staining.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TP-5801 TFA - Immunomart [immunomart.com]
- 3. TP-5801 | TNK1抑制剂 | CAS 2574474-81-8 | 美国InvivoChem [invivochem.cn]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The noncatalytic regions of the tyrosine kinase Tnk1 are important for activity and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNK1 Kinase Enzyme System [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A Think Tank of TINK/TANKs: Tumor-Infiltrating/Tumor-Associated Natural Killer Cells in Tumor Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor-infiltrating natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypes and cytokines of NK cells in triple-negative breast cancer resistant to checkpoint blockade immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
TINK-IN-1: A Comprehensive Technical Guide to a Novel TNIK Inhibitor for Wnt Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator in oncogenic signaling, particularly the Wnt/β-catenin pathway. Dysregulation of this pathway is a hallmark of numerous cancers, most notably colorectal cancer. TNIK, a serine/threonine kinase, functions as a key downstream component, phosphorylating T-cell factor 4 (TCF4) to activate the transcription of Wnt target genes essential for cell proliferation and survival.[1][2][3][4] The strategic position of TNIK in this cascade makes it a compelling target for therapeutic intervention. TINK-IN-1 is a potent and selective small molecule inhibitor of TNIK, showing promise in the modulation of TNIK signaling and exhibiting anti-tumor activity. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols relevant to its study.
This compound and its Interaction with TNIK
This compound is a potent inhibitor of TNIK, a member of the germinal center kinase (GCK) family. TNIK is characterized by an N-terminal kinase domain, which is the primary target of this compound, and a C-terminal regulatory domain.[3] By binding to the ATP-binding site of the kinase domain, this compound effectively blocks the phosphotransferase activity of TNIK, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Inhibition Data
The inhibitory potency of this compound and related compounds against TNIK has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and binding affinity (Ki) are key parameters to quantify the efficacy of these inhibitors.
| Inhibitor | Assay Type | Target | IC50 | Ki | Cell Line | Cell Viability IC50 | Reference |
| This compound | Biochemical | TNIK | 8 nM | - | HCT-116 | Inhibits viability | [5] |
| This compound | Biochemical | TNIK | 65 nM | - | - | - | [6] |
| NCB-0846 | Biochemical | TNIK | 21 nM | - | HCT-116 | ~1 µM (72h) | [7] |
| NCB-0846 | Biochemical | TNIK | - | - | DLD-1 | - | [7] |
| KY-05009 | ATP Competition | TNIK | - | 100 nM | RPMI8226 | Dose-dependent inhibition (0.1-30 µM, 24h) | [8] |
The Role of this compound in TNIK Signaling Pathways
TNIK plays a pivotal role in the canonical Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. In many cancers, mutations in upstream components like APC or β-catenin lead to constitutive activation of this pathway, driving uncontrolled cell growth.
Wnt/β-catenin Signaling Pathway
Under normal conditions, in the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate target genes such as c-MYC and Cyclin D1, which promote cell proliferation.[9]
TNIK is a critical coactivator in this process. It is recruited to the β-catenin/TCF4 complex and directly phosphorylates TCF4, a step that is essential for the full transcriptional activation of Wnt target genes.[1][2][4]
Mechanism of Action of this compound
This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4. This disruption of a key activation step leads to the downregulation of Wnt target gene expression, even in cancer cells with upstream mutations in the pathway. This mechanism ultimately results in decreased cell proliferation and the induction of apoptosis. The related TNIK inhibitor NCB-0846 has been shown to completely inhibit TCF4 phosphorylation at a concentration of 3 µM.[7]
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclin K interacts with β-catenin to induce Cyclin D1 expression and facilitates tumorigenesis and radioresistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Quest for TINK-IN-1
A comprehensive search of publicly available scientific literature and databases has revealed no specific molecule or drug designated as "TINK-IN-1." This suggests that "this compound" may be a very recent discovery not yet documented in published research, an internal codename for a compound within a research institution or pharmaceutical company, or potentially a misnomer.
While a detailed guide on the discovery and synthesis of a specific "this compound" is not possible without accessible data, this document will provide an in-depth overview of the scientific context from which such a molecule might emerge. The focus will be on the target area that the name "this compound" implies: the inhibition of Tumor-Infiltrating Natural Killer (TINK) cells. This guide is intended for researchers, scientists, and drug development professionals interested in the frontier of cancer immunotherapy.
The Rationale for Targeting TINKs: A Double-Edged Sword in the Tumor Microenvironment
Natural Killer (NK) cells are a critical component of the innate immune system, capable of recognizing and eliminating cancerous cells without prior sensitization. However, the tumor microenvironment (TME) is a complex and dynamic ecosystem that can corrupt and co-opt immune cells to support tumor growth and survival.
Tumor-Infiltrating Natural Killer (TINK) cells are NK cells that have migrated into the tumor tissue. While ideally poised to attack the tumor from within, studies have shown that TINKs often exhibit a suppressed or dysfunctional phenotype.[1] In some cancer types, such as non-small cell lung cancer, colorectal, and breast cancer, TINKs are characterized by low levels of the cytotoxic protein perforin (Perforinlow), rendering them less effective at killing tumor cells.[1]
Furthermore, a subset of TINKs can acquire a pro-angiogenic profile, producing factors like Vascular Endothelial Growth Factor (VEGF) that promote the formation of new blood vessels, thereby nourishing the tumor.[1] This functional switch from a cytotoxic to a pro-tumorigenic role makes the modulation of TINK activity a compelling, albeit complex, therapeutic strategy.
Conceptual Discovery of a "this compound": A Hypothetical Approach
The discovery of a hypothetical "this compound" would likely follow a multi-step process common in modern drug discovery:
2.1. Target Identification and Validation: The first step would be to identify a specific molecular target within or expressed by TINKs that is responsible for their suppressed or pro-angiogenic phenotype. This could be a cell surface receptor, an intracellular signaling protein, or a transcription factor.
2.2. High-Throughput Screening (HTS): Once a target is validated, a high-throughput screening campaign would be initiated. Large libraries of chemical compounds would be tested for their ability to bind to and modulate the activity of the target protein.
2.3. Hit-to-Lead Optimization: "Hits" from the HTS campaign would undergo medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process would lead to the identification of a "lead" compound, which could be designated "this compound."
2.4. Preclinical Characterization: The lead compound would then be extensively tested in in vitro and in vivo models to assess its efficacy and safety. This would involve cell-based assays using isolated TINKs and tumor cells, as well as animal models of cancer.
Below is a conceptual workflow for the discovery phase of a TINK inhibitor.
Caption: Conceptual workflow for the discovery of a TINK inhibitor.
Envisioning the Synthesis of "this compound"
The synthetic route to a novel compound like "this compound" would be highly dependent on its chemical structure, which is currently unknown. However, drawing parallels from the synthesis of other small molecule kinase inhibitors, which are a common class of oncology drugs, we can outline a general synthetic strategy.[2][3]
Many kinase inhibitors feature a heterocyclic core scaffold. The synthesis would likely involve the construction of this core, followed by the sequential addition of various functional groups to achieve the desired potency and selectivity.
A hypothetical, generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for a small molecule inhibitor.
Potential Signaling Pathways Modulated by a "this compound"
Given that the function of TINKs can be suppressive, a "this compound" would likely target a signaling pathway that contributes to this altered state. Several signaling pathways are known to be dysregulated in the tumor microenvironment and could be relevant targets.
One prominent example is the NOTCH signaling pathway . Aberrant NOTCH signaling has been implicated in various cancers and is known to play a role in immune cell differentiation and function.[4][5][6][7] In the context of TINKs, dysregulated NOTCH signaling could potentially drive their pro-angiogenic or suppressive phenotype. A "this compound" could, for instance, be an inhibitor of a key component of the NOTCH pathway within TINK cells.
The interaction of the NOTCH receptor with its ligand triggers a series of proteolytic cleavages, ultimately releasing the NOTCH intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.[5]
A simplified diagram of the NOTCH signaling pathway is provided below.
References
- 1. A Think Tank of TINK/TANKs: Tumor-Infiltrating/Tumor-Associated Natural Killer Cells in Tumor Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The role of NOTCH1 signaling in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NOTCH1 Signalling: A key pathway for the development of high-risk chronic lymphocytic leukaemia [frontiersin.org]
- 7. NOTCH1 Signalling: A key pathway for the development of high-risk chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
TINK-IN-1: A Selective Inhibitor of Traf2- and Nck-Interacting Kinase (TNIK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TINK-IN-1, also identified as Compound 9, is a potent and selective small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2] TNIK, a member of the germinal center kinase (GCK) family, is a critical regulator of the Wnt signaling pathway, which is fundamental to cellular processes such as proliferation and differentiation. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer. By targeting TNIK, this compound presents a promising avenue for therapeutic intervention in malignancies characterized by aberrant Wnt signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Core Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| TNIK | 8 | Biochemical Kinase Assay |
| Wnt Signaling | Minimal Effect (IC50 > 42 µM) | Cell-Based Reporter Assay |
Data sourced from the initial discovery of the 4-phenyl-2-phenylaminopyridine series of TNIK inhibitors.[2][3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the TNIK kinase domain. By binding to the active site of TNIK, it prevents the transfer of a phosphate group from ATP to its downstream substrates.[4] A key substrate of TNIK within the Wnt signaling cascade is T-cell factor 4 (TCF4). Phosphorylation of TCF4 by TNIK is a crucial step for the recruitment of β-catenin and the subsequent activation of Wnt target gene transcription.[3] Therefore, by inhibiting TNIK's kinase activity, this compound is designed to block this phosphorylation event, leading to the suppression of Wnt-driven gene expression and a reduction in cancer cell proliferation.
However, it is important to note a paradoxical finding from the initial discovery of this compound. While demonstrating potent enzymatic inhibition of TNIK, the compound showed minimal effects on Wnt/TCF4/β-catenin-driven transcription in cell-based assays.[2][3] This suggests that the kinase activity of TNIK might be less critical for Wnt signaling than its other functions, such as its role as a scaffold protein in the TCF4/β-catenin transcriptional complex.[2] Further research is required to fully elucidate the complex role of TNIK and the precise mechanism of action of its inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the targeted signaling pathway and the experimental logic for evaluating this compound, the following diagrams are provided in the DOT language for Graphviz.
TNIK in the Canonical Wnt Signaling Pathway
Caption: this compound inhibits TNIK-mediated phosphorylation of TCF4 in the Wnt pathway.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the preclinical evaluation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of TNIK inhibitors like this compound.
TNIK Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
In a white assay plate, add the diluted this compound or vehicle control (DMSO).
-
Add the TNIK enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of MBP and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Colorectal Cancer Cell Viability Assay (WST-1 Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, DLD-1)
-
Complete cell culture medium
-
This compound
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Wnt Signaling Pathway Components
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Colorectal cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total β-catenin, phosphorylated β-catenin (e.g., at Ser33/37/Thr41), total TCF4, phosphorylated TCF4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture colorectal cancer cells and treat with this compound or vehicle control for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the role of TNIK in cellular signaling and disease. Its high potency and selectivity for TNIK make it a suitable probe for dissecting the kinase-dependent functions of this multifaceted protein. While the initial findings present an interesting paradox regarding its impact on Wnt signaling, this highlights the complexity of the pathway and the need for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and other TNIK inhibitors in colorectal cancer and other diseases.
References
TINK-IN-1: A Biophysical and Mechanistic Profile of a Potent TNIK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the biophysical properties and mechanism of action of TINK-IN-1, a potent and selective small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Wnt signaling pathway in oncology and other diseases.
Introduction
This compound is a selective inhibitor of TNIK, a serine/threonine kinase that is a critical component of the canonical Wnt/β-catenin signaling pathway. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, where mutations in components like the Adenomatous Polyposis Coli (APC) gene lead to constitutive pathway activation. TNIK functions as a key downstream activator in this pathway by phosphorylating T-cell factor 4 (TCF4), a necessary step for the transcriptional activation of Wnt target genes. By targeting the kinase activity of TNIK, this compound offers a promising strategy to block aberrant Wnt signaling downstream of APC mutations, a point of intervention that has been a significant challenge in drug development.
Quantitative Biophysical and Cellular Data
The following tables summarize the key quantitative parameters characterizing the potency and activity of this compound and other representative TNIK inhibitors.
Table 1: In Vitro Biochemical Potency
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound | TNIK | Biochemical Kinase Assay | IC50 | 8 |
| TNIK-IN-1 (Compound 1) | TNIK | Biochemical Kinase Assay | IC50 | 65 |
| NCB-0846 | TNIK | Biochemical Kinase Assay | IC50 | 21 |
| KY-05009 | TNIK | ATP Competition Assay | Ki | 100 |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Parameter | Value (µM) |
| This compound | Colorectal Cancer Cells | Cell Viability Assay | EC50 | Data not publicly available |
| NCB-0846 | HCT116, DLD-1 | Wnt Signaling Reporter | IC50 | Not specified |
| NCB-0846 | Various LSCC cell lines | Cell Viability Assay | IC50 | Varies by cell line |
Table 3: Thermodynamic Binding Parameters (Representative)
| Compound | Target | Method | K_d_ (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Representative TNIK Inhibitor | TNIK | Isothermal Titration Calorimetry (ITC) | To be determined | To be determined | To be determined | To be determined |
Note: Specific thermodynamic data for this compound binding to TNIK is not yet publicly available. The table indicates the parameters that would be determined using the Isothermal Titration Calorimetry protocol described in Section 3.2.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro TNIK Kinase Assay
This protocol is adapted from commercially available kinase assay kits for determining the IC50 value of an inhibitor.
Objective: To measure the 50% inhibitory concentration (IC50) of this compound against TNIK kinase activity.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)
-
This compound (or other test inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase assay buffer with a constant final DMSO concentration (not exceeding 1%).
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the substrate (MBP).
-
Reaction Setup:
-
To a 96-well plate, add the test inhibitor dilutions.
-
For "Positive Control" and "Blank" wells, add the diluent solution (buffer with DMSO).
-
Add the diluted TNIK enzyme to the "Positive Control" and "Test Inhibitor" wells.
-
To the "Blank" wells, add an equivalent volume of kinase assay buffer without the enzyme.
-
-
Initiate Reaction: Add the master mix containing ATP and substrate to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the "Blank" reading from all other measurements. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
This protocol outlines the general procedure for determining the thermodynamic parameters of inhibitor binding to TNIK.
Objective: To determine the dissociation constant (Kd), binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of this compound binding to TNIK.
Materials:
-
Purified recombinant TNIK protein
-
This compound
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the TNIK protein against the ITC buffer extensively.
-
Dissolve this compound in the same final dialysis buffer. Ensure the DMSO concentration is identical in both the protein and inhibitor solutions if used.
-
Determine the accurate concentrations of both protein and inhibitor.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading:
-
Load the TNIK solution (e.g., 10-50 µM) into the sample cell.
-
Load the this compound solution (typically 10-fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any diffused material from the syringe tip.
-
Proceed with a series of subsequent injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.
-
-
Control Experiment: Titrate the inhibitor solution into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of colorectal cancer cells.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for reducing the viability of cancer cells.
Materials:
-
Colorectal cancer cell line (e.g., HT-29, HCT116)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50.
Wnt Signaling Reporter Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of the Wnt pathway.
Objective: To quantify the inhibition of TCF/LEF-driven luciferase reporter gene expression by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash (TCF/LEF reporter with firefly luciferase) and FOPFlash (mutant control) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Wnt3a conditioned media or a GSK-3β inhibitor (to activate the pathway)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a multi-well plate with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Pathway Activation: Stimulate the Wnt pathway using Wnt3a conditioned media or a GSK-3β inhibitor.
-
Incubation: Incubate for another 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control. Determine the IC50 value by plotting the normalized activity against the logarithm of the inhibitor concentration.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by directly inhibiting the kinase activity of TNIK. In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the degradation of β-catenin by a destruction complex. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate and translocate to the nucleus. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors. TNIK is a crucial component of this nuclear complex, where it directly interacts with and phosphorylates TCF4. This phosphorylation event is essential for the full transcriptional activation of Wnt target genes, such as c-Myc and Axin2, which drive cell proliferation and maintain a stem-cell-like state.
This compound, by binding to the ATP-binding site of TNIK, prevents the phosphorylation of TCF4, thereby blocking the downstream gene transcription and inhibiting the pro-proliferative effects of aberrant Wnt signaling.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for evaluating a TNIK inhibitor like this compound.
Preclinical Evaluation Workflow
This workflow outlines the key stages from initial screening to in vivo testing.
Caption: High-level workflow for the preclinical evaluation of TNIK inhibitors.
Logic Diagram for this compound Mechanism of Action
This diagram illustrates the logical flow from target engagement to the ultimate cellular effect.
In Vitro Characterization of TINK-IN-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of TINK-IN-1, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). Given the limited publicly available data for this compound, this document also incorporates illustrative data from other well-characterized TNIK inhibitors to provide a comprehensive framework for its preclinical assessment.
Introduction to TNIK and this compound
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer.[1][2] TNIK's position as a downstream effector in this pathway makes it a compelling target for therapeutic intervention.[2] this compound (also known as Compound 9) has been identified as a potent and selective inhibitor of TNIK, demonstrating potential as a chemical probe and a starting point for drug discovery programs.[1][3]
Quantitative In Vitro Profile of TNIK Inhibitors
A thorough in vitro characterization is essential to understand the potency, selectivity, and mechanism of action of a kinase inhibitor. The following tables summarize key quantitative data for this compound and a representative advanced TNIK inhibitor, INS018_055 (rentosertib), to illustrate a comprehensive dataset.[1][4]
Table 1: Enzymatic Potency of TNIK Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | TNIK | Biochemical Kinase Assay | 8 |
| INS018_055 | TNIK | Biochemical Kinase Assay | 7.8 |
Table 2: Cellular Activity of TNIK Inhibitors
| Compound | Cell Line | Assay Type | Parameter Measured | IC50 (nM) |
| This compound | Colorectal Cancer Cells | Cell Viability Assay | Inhibition of Viability | Data not publicly available |
| INS018_055 | LX-2 (Human Stellate Cells) | Cellular Assay | COL1 Expression | 63 |
| INS018_055 | LX-2 (Human Stellate Cells) | Cellular Assay | α-SMA Expression | 123 |
| INS018_055 | MRC-5 (Human Lung Fibroblasts) | Cellular Assay | TGF-β-mediated α-SMA Expression | 27 |
| INS018_055 | IPF Patient Fibroblasts | Cellular Assay | TGF-β-mediated α-SMA Expression | 50 |
Table 3: Selectivity Profile of a Representative TNIK Inhibitor (INS018_055)
Due to the lack of a publicly available kinome scan for this compound, the selectivity data for INS018_055 is presented as a representative example of a highly selective TNIK inhibitor.
| Parameter | Value |
| Kinases Profiled | > 400 |
| Off-target Kinases with >90% inhibition at 1 µM | None reported |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust characterization of a compound. Below are methodologies for key in vitro assays.
TNIK Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent kinase assay to determine the IC50 of an inhibitor against TNIK.
Materials:
-
Recombinant human TNIK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound or other test compounds
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 5 µL of a solution containing TNIK enzyme and MBP substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for TNIK.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (WST-1 or MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Colorectal cancer cell line (e.g., HCT116, SW480)
-
Cell culture medium and supplements
-
This compound
-
WST-1 or MTT reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 10 µL of WST-1 reagent (or MTT reagent) to each well and incubate for 1-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value.[5]
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations of complex biological pathways and experimental designs can greatly enhance understanding.
Caption: The Wnt/β-Catenin signaling pathway and the inhibitory action of this compound on TNIK.
Caption: Workflow for the in vitro TNIK kinase inhibition assay.
Conclusion
This compound is a potent inhibitor of TNIK with a promising biochemical profile. A comprehensive in vitro characterization, as outlined in this guide, is crucial for its further development. While specific data for this compound is limited, the methodologies and the profile of related compounds like INS018_055 provide a clear roadmap for the necessary preclinical evaluation. Future studies should focus on generating a complete kinase selectivity profile, determining its binding affinity and mechanism of action, and assessing its efficacy in a broader panel of cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
TINK-IN-1's effect on colorectal cancer cell lines
An In-depth Technical Guide on the Effects of TNIK Inhibitor (TINK-IN-1) on Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in colorectal cancer (CRC), primarily due to its essential role as a downstream regulator in the canonical Wnt/β-catenin signaling pathway. Over 90% of colorectal cancers exhibit mutations that lead to the constitutive activation of this pathway, which is fundamental for the proliferation and maintenance of cancer stem cells (CSCs).[1][2] Small-molecule inhibitors of TNIK, exemplified by NCB-0846, represent a promising strategy to abrogate this aberrant signaling.
This document provides a comprehensive technical overview of the effects of TNIK inhibitors, with a focus on NCB-0846, on colorectal cancer cell lines. It details the mechanism of action, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and visualizes the core signaling pathways and workflows. The data presented demonstrates that TNIK inhibition effectively suppresses Wnt signaling, reduces cancer cell viability and clonogenicity, and abrogates cancer stem cell properties in CRC models.
Core Mechanism of Action: Wnt Pathway Inhibition
TNIK is a serine/threonine kinase that functions as a key regulatory component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex.[3][4] In canonical Wnt signaling, β-catenin translocates to the nucleus and binds with TCF4 to drive the transcription of target genes responsible for proliferation and cell fate, such as MYC and AXIN2. TNIK's kinase activity is essential for this process, as it directly phosphorylates TCF4.[3][5]
The TNIK inhibitor NCB-0846 is an orally available small molecule that binds to TNIK in an inactive conformation.[2][3] This binding competitively inhibits the kinase's function, preventing the phosphorylation of TCF4 and the auto-phosphorylation of TNIK itself.[1][3] The disruption of this critical step blocks the entire downstream transcriptional program of the Wnt pathway, even in CRC cells with upstream mutations in APC or CTNNB1 (β-catenin).[1][3] This leads to decreased expression of Wnt target genes, suppression of cell growth, and induction of apoptosis.[3][6]
Signaling Pathway Diagram
Caption: Wnt signaling pathway and the inhibitory action of NCB-0846 on TNIK.
Quantitative Data: In Vitro Efficacy in CRC Cell Lines
NCB-0846 has demonstrated potent activity against colorectal cancer cell lines with different underlying Wnt pathway mutations. The primary effects include enzymatic inhibition, reduction of cell viability, and suppression of clonogenic and stem-like properties.
Table 1: Enzymatic and Cellular Inhibitory Activity of NCB-0846
| Parameter | Target / Cell Line | Mutation Status | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Enzymatic Inhibition | TNIK Kinase | N/A | 21 nM | [1][2][7] |
| Cell Viability | HCT116 | CTNNB1 (mut) | 0.403 µM | [7] |
| Cell Viability | DLD-1 | APC (mut) | Data not specified |[3] |
Table 2: Phenotypic Effects of NCB-0846 on CRC Cell Lines
| Assay | Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Cell Cycle Analysis | HCT116 | 3 µM for 24-48h | Increase in sub-G1 population, indicating apoptosis | [6] |
| Apoptosis | HCT116 | 1 µM for 24-48h | Increased cleavage of PARP-1 | [3][6] |
| Colony Formation | HCT116 | 1 µM for 14 days | Potent inhibition of colony formation in soft agar | [3][6] |
| Sphere Formation | HCT116, DLD-1 | 1 µM for 3-4 days | Significant abrogation of sphere-forming activity | [3] |
| Gene Expression | HCT116, DLD-1 | 48h treatment | Reduced protein expression of TNIK, AXIN2, c-MYC | [3] |
| CSC Marker Expression | Colorectal Cancer Cells | Not specified | Downregulation of CD44, CD133, ALDH1 |[1][2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of TNIK inhibitors on colorectal cancer cells.
Cell Culture and Drug Treatment
-
Cell Lines:
-
HCT116: Human colorectal carcinoma line with an activating mutation in CTNNB1.
-
DLD-1: Human colorectal adenocarcinoma line with a truncating mutation in APC.
-
-
Culture Medium: McCoy's 5A Medium (for HCT116) or RPMI-1640 (for DLD-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: NCB-0846 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). The stock is further diluted in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) at the same final concentration should be used in all experiments.
-
Treatment: Cells are seeded and allowed to adhere overnight before the medium is replaced with fresh medium containing NCB-0846 or vehicle control for the duration specified by the assay (e.g., 24, 48, 72, or 96 hours).[3][6]
Cell Viability (ATP Production Assay)
This assay determines the number of viable cells in culture based on quantifying the amount of ATP present.
-
Seeding: Seed HCT116 cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of NCB-0846 or vehicle control (DMSO).
-
Lysis and Luminescence: Add 100 µL of a cell lysis/luciferase reagent (e.g., CellTiter-Glo®) to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells. Calculate IC₅₀ values by fitting a four-parameter dose-response curve to the normalized data using appropriate software (e.g., GraphPad Prism).[3][6]
Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., TNIK, AXIN2, c-MYC, PARP-1).
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates. Grow to 70-80% confluency.
-
Treat with NCB-0846 (e.g., 1 µM) or DMSO for 48 hours.[3]
-
Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-TNIK, anti-AXIN2, anti-c-MYC, anti-PARP-1, and a loading control like anti-β-actin) overnight at 4°C.[3]
-
-
Detection:
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, a key property inhibited by NCB-0846.
-
Prepare Single-Cell Suspension: Treat HCT116 or DLD-1 cells with NCB-0846 (e.g., 1 µM) or DMSO for 3-4 days.[3] Harvest the cells and dissociate them into a single-cell suspension using Trypsin-EDTA. Pass the cells through a 40 µm cell strainer.
-
Cell Counting: Perform a viable cell count using Trypan Blue.
-
Seeding in Low-Attachment Plates:
-
Incubation: Incubate the plates for 7-14 days at 37°C and 5% CO₂. Do not disturb the plates for the first few days. Fresh media can be added carefully after 4-6 days.
-
Quantification:
-
Count the number of spheres (typically >50 µm in diameter) formed in each well using an inverted microscope.
-
Calculate the Sphere Formation Efficiency (SFE %) as: (Number of spheres formed / Number of cells seeded) x 100.[9]
-
Alternatively, perform a limiting dilution analysis to quantify the frequency of sphere-initiating cells.[3]
-
Experimental Workflow Diagram
Caption: General workflow for in vitro testing of NCB-0846 on CRC cells.
Conclusion
The TNIK inhibitor NCB-0846 (representative of a this compound class compound) demonstrates significant anti-tumor activity in colorectal cancer cell line models. By directly inhibiting the kinase function of TNIK, it effectively blocks the constitutively active Wnt/β-catenin signaling pathway that drives the majority of these cancers. This mechanism translates to potent, quantifiable effects in vitro, including the inhibition of cell proliferation, induction of apoptosis, and a marked reduction in the cancer stem cell population. The data and protocols summarized herein provide a foundational guide for researchers investigating TNIK as a therapeutic target for colorectal cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 9. protocols.io [protocols.io]
The Structure-Activity Relationship of TINK-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TINK-IN-1, a potent and selective inhibitor of the Traf2- and Nck-interacting kinase (TNIK). This compound, also identified as Compound 9 in its initial publication, has demonstrated significant potential in the modulation of cellular signaling pathways, particularly in the context of colorectal cancer. This document outlines the core chemical scaffold, quantitative inhibitory data, detailed experimental methodologies, and key signaling pathways associated with this compound and its analogs.
Core Scaffold and Quantitative Inhibitory Data
This compound belongs to a series of compounds based on a 4-phenyl-2-phenylaminopyridine scaffold. The seminal work by Ho et al. (2013) explored a variety of substitutions on this core structure to elucidate the key determinants of inhibitory potency against TNIK.[1] this compound emerged as a highly potent inhibitor with a reported IC50 of 8 nM.[1] The SAR data for this compound and its key analogs are summarized in the table below.
| Compound ID | R1 (Aniline Ring) | R2 (Pyridine-linked Phenyl Ring) | TNIK IC50 (nM) |
| This compound (Compound 9) | 3-methoxy-4-morpholino | 3-cyano-4-methoxy | 8 |
| Compound 1 | Unsubstituted | Unsubstituted | 65 |
| Compound 2 | 4-morpholino | 3-cyano-4-methoxy | 11 |
| Compound 5 | 3-methoxy-4-morpholino | 3-cyano | 15 |
| Compound 8 | 3-methoxy-4-morpholino | Unsubstituted | 25 |
Data synthesized from Ho KK, et al. Bioorg Med Chem Lett. 2013 Jan 15;23(2):569-73.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound and its analogs, based on the descriptions provided in the foundational research.
General Synthesis of the 4-phenyl-2-phenylaminopyridine Scaffold
The synthesis of the 4-phenyl-2-phenylaminopyridine core typically involves a Suzuki coupling reaction to introduce the phenyl group at the 4-position of the pyridine ring, followed by a Buchwald-Hartwig amination to couple the substituted aniline at the 2-position.
Step 1: Suzuki Coupling
A mixture of 2-amino-4-chloropyridine (1 eq.), the desired phenylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), SPhos (0.1 eq.), and potassium carbonate (2 eq.) in a 2:1 mixture of toluene and water is degassed and heated under nitrogen at 100°C for 12 hours. Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Buchwald-Hartwig Amination
The 2-amino-4-phenylpyridine intermediate from Step 1 (1 eq.) is combined with the substituted aniline (1.1 eq.), BINAP (0.1 eq.), and sodium tert-butoxide (1.4 eq.) in anhydrous toluene. The mixture is degassed and heated to 110°C for 16 hours under a nitrogen atmosphere. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography.
TNIK Biochemical Assay (ADP-Glo™ Kinase Assay)
The in vitro inhibitory activity of the compounds against TNIK was determined using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: The kinase reaction is performed in a 384-well plate. Each well contains TNIK enzyme (recombinant human, 5 nM), the substrate peptide (e.g., a generic kinase substrate like myelin basic protein, 0.2 µg/µL), and ATP (10 µM) in a kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: The test compounds (including this compound and its analogs) are serially diluted in DMSO and added to the reaction wells to achieve final concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration is kept constant at 1%.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for 1 hour.
-
ADP Detection: After incubation, 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.
-
Luminescence Measurement: Subsequently, 10 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The plate is incubated at room temperature for 30 minutes, and the luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.
Cell Viability Assay
The effect of the compounds on the viability of colorectal cancer cells (e.g., HCT116, DLD-1) is assessed using a standard CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with serial dilutions of the test compounds (final concentrations ranging from 0.01 µM to 100 µM).
-
Incubation: The cells are incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
ATP Measurement: After the incubation period, the plate is equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® Reagent is added to each well, and the plate is placed on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Reading: The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells. The luminescence is read using a microplate reader.
-
Data Analysis: The viability of treated cells is expressed as a percentage of the viability of vehicle-treated control cells, and IC50 values are determined from the dose-response curves.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental evaluation of this compound.
References
TINK-IN-1: A Technical Analysis of its Impact on the Wnt Signaling Pathway
Abstract
The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and development, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and Nck-interacting kinase (TNIK) has been identified as an essential downstream component of this pathway, acting as the final kinase to enable β-catenin-driven transcription. This makes TNIK a compelling target for therapeutic intervention. TINK-IN-1 (also known as Compound 9) is a potent, ATP-competitive small molecule inhibitor of TNIK's kinase activity. While it exhibits impressive potency in biochemical assays, its effect in cellular models of Wnt signaling is markedly less pronounced. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, presenting quantitative data on its activity, and outlining the experimental protocols used to characterize its impact on the Wnt pathway. We explore the structural basis for its paradoxical biochemical versus cellular activity and contrast it with other known TNIK inhibitors, offering critical insights for researchers and drug development professionals targeting this pathway.
The Canonical Wnt/β-catenin Signaling Pathway and the Role of TNIK
The canonical Wnt signaling pathway is tightly regulated. In its "OFF" state, a multi-protein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates the key transcriptional co-activator, β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
Upon binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus. Inside the nucleus, β-catenin displaces Groucho/TLE co-repressors and binds to T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors. This β-catenin/TCF complex then recruits co-activators to initiate the transcription of Wnt target genes, such as c-Myc and Axin2, driving cell proliferation.[1][2]
TNIK has been identified as a critical component of this final transcriptional activation step.[3] It is recruited to the β-catenin/TCF4 complex in the nucleus, where it directly phosphorylates TCF4.[1][4] This phosphorylation is essential for the full transcriptional activity of the complex, making TNIK a gatekeeper for Wnt-driven gene expression.[3]
This compound: Quantitative Activity Analysis
This compound, also identified as Compound 9, emerged from a screen of kinase inhibitors as a highly potent, ATP-competitive inhibitor of TNIK's enzymatic activity.[5] However, a significant discrepancy exists between its biochemical potency and its ability to inhibit Wnt signaling within a cellular environment.
Data Presentation
Quantitative analysis reveals a more than 5000-fold difference between the biochemical and cellular IC50 values for this compound. This is in stark contrast to other reported TNIK inhibitors, such as NCB-0846, which show greater parity between these two metrics.[3][4]
Table 1: Biochemical vs. Cellular Activity of this compound (Compound 9)
| Assay Type | Target/Pathway | IC50 Value | Reference(s) |
|---|---|---|---|
| Biochemical Kinase Assay | TNIK Enzyme | 8 nM | [5][6] |
| Cellular Reporter Assay | Wnt/TCF Signaling | 42,000 nM (42 µM) | [6] |
| hERG Inhibition Assay | hERG Channel | 4,700 nM (4.7 µM) |[5] |
Table 2: Comparative Biochemical IC50 Values of TNIK Inhibitors
| Compound | Target | Biochemical IC50 | Reference(s) |
|---|---|---|---|
| This compound (Compound 9) | TNIK | 8 nM | [5][6] |
| NCB-0846 | TNIK | 21 nM | [3][4] |
| Mebendazole | TNIK | ~160 nM |[6] |
This paradoxical activity suggests that while this compound can effectively engage and inhibit purified TNIK protein, factors within the cell (e.g., poor permeability, high protein binding, efflux pumps, or its specific binding mode) prevent it from effectively suppressing the Wnt pathway. Structural studies have revealed that this compound binds to and stabilizes TNIK in an active conformation, whereas the more effective inhibitor NCB-0846 stabilizes an inactive conformation.[4] This conformational difference may be crucial to the ultimate cellular outcome, highlighting that potent enzymatic inhibition does not always translate to the desired functional effect in a complex biological system.
Visualizing the Mechanism of Action
Inhibition of TNIK is an attractive therapeutic strategy as it targets the most downstream step of the Wnt signaling cascade, potentially blocking the signal even in cancers with upstream mutations in APC or β-catenin.
The difference in how this compound and other inhibitors like NCB-0846 bind to TNIK provides a critical lesson in drug development. While both are ATP-competitive, their impact on the kinase's conformation dictates their cellular efficacy.
Experimental Protocols and Methodologies
Evaluating the impact of a compound like this compound requires a suite of biochemical and cellular assays. Below are detailed protocols for key experiments.
TNIK Biochemical Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified TNIK. The ADP-Glo™ Kinase Assay is a common method.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The kinase reaction is stopped, remaining ATP is depleted, and the ADP is converted back to ATP. This new ATP is used by luciferase to generate a light signal that is proportional to the initial kinase activity.
Methodology:
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). Dilute recombinant active TNIK protein and the substrate (e.g., recombinant TCF4 or a generic substrate like MBP) in Kinase Buffer.
-
Compound Preparation: Perform a serial dilution of this compound in DMSO, then dilute further in Kinase Buffer.
-
Reaction Setup (384-well plate):
-
Add 1 µL of diluted this compound or DMSO vehicle control.
-
Add 2 µL of diluted TNIK enzyme.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read luminescence using a plate luminometer.
-
Analysis: Plot the luminescence signal against the log of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
References
- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insight into TNIK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TINK-IN-1: A Novel Approach to Modulating Tumor-Infiltrating NK Cell Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tumor-Infiltrating Natural Killer (TINK) cells are a subset of NK cells that reside within the tumor microenvironment. While NK cells are typically potent cytotoxic lymphocytes capable of eliminating malignant cells, TINKs often exhibit a suppressed, dysfunctional phenotype, contributing to tumor immune evasion.[1] The TINK-IN-1 protocol described herein provides a framework for the in vitro investigation of a hypothetical inhibitor, "IN-1," targeting a key signaling pathway to restore the anti-tumor functions of TINKs. This document outlines the isolation, culture, and experimental treatment of TINKs, with a focus on the Notch signaling pathway as a representative target.
Experimental Principles
The Notch signaling pathway is a critical regulator of NK cell development, maturation, and effector functions.[2][3] Dysregulation of this pathway within the tumor microenvironment can contribute to TINK cell dysfunction. The this compound protocol is designed to assess the therapeutic potential of reversing this suppression. The hypothetical "IN-1" is posited as a small molecule inhibitor of the Notch signaling pathway.
I. Quantitative Data Summary
The following tables represent expected quantitative outcomes from experiments conducted using the this compound protocol.
Table 1: Effect of IN-1 on TINK Cytotoxicity against K562 Target Cells
| IN-1 Concentration (µM) | % Cytotoxicity (Mean ± SD, n=3) | Fold Change vs. Control |
| 0 (Control) | 15.2 ± 2.1 | 1.0 |
| 1 | 25.8 ± 3.5 | 1.7 |
| 5 | 45.1 ± 4.2 | 3.0 |
| 10 | 62.5 ± 5.5 | 4.1 |
| 20 | 60.1 ± 6.0 | 3.9 |
Table 2: Modulation of TINK Surface Marker Expression by IN-1 (10 µM)
| Surface Marker | Control (% Positive Cells, Mean ± SD) | IN-1 Treated (% Positive Cells, Mean ± SD) | p-value |
| CD16 | 22.5 ± 3.1 | 45.8 ± 4.9 | <0.01 |
| NKG2D | 35.1 ± 4.5 | 68.2 ± 6.3 | <0.01 |
| TIM-3 | 58.9 ± 7.2 | 25.4 ± 3.8 | <0.001 |
| KIR | 40.3 ± 5.0 | 65.7 ± 5.9 | <0.01 |
II. Experimental Protocols
A. Protocol for Isolation of Tumor-Infiltrating NK Cells (TINKs)
This protocol describes the isolation of TINKs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
Ficoll-Paque PLUS
-
NK Cell Isolation Kit (negative selection)
-
GentleMACS Dissociator and C Tubes
Procedure:
-
Mechanically dissociate fresh tumor tissue using a scalpel in a sterile petri dish containing RPMI-1640.
-
Transfer the tissue fragments to a gentleMACS C Tube.
-
Add enzymatic digestion buffer (RPMI-1640, 10% FBS, 1 mg/mL Collagenase IV, 100 U/mL DNase I).
-
Run the gentleMACS Dissociator program for tumor dissociation.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Carefully layer the cell suspension onto Ficoll-Paque PLUS and centrifuge for 30 minutes at 400 x g without brake.
-
Collect the mononuclear cell layer.
-
Isolate NK cells using a negative selection NK cell isolation kit according to the manufacturer's instructions.
-
The enriched cells are your TINK population.
B. Protocol for TINK Cell Culture and Expansion
Materials:
-
Isolated TINKs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 1 mM sodium pyruvate, 0.1 mM non-essential amino acids)
-
Recombinant human IL-2 (100-200 U/mL)[4]
-
Recombinant human IL-15 (10 ng/mL)
-
T-75 culture flasks
Procedure:
-
Resuspend the isolated TINKs in complete RPMI-1640 medium.
-
Perform a cell count and assess viability using Trypan Blue.
-
Seed the TINKs at a density of 1 x 10^6 cells/mL in a T-75 flask.[5]
-
Supplement the culture medium with rhIL-2 and rhIL-15.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
Change the medium every 2-3 days by centrifuging the cells and resuspending them in fresh, cytokine-supplemented medium.[4]
C. This compound Experimental Protocol
Materials:
-
Cultured TINKs
-
IN-1 (hypothetical Notch inhibitor, stock solution in DMSO)
-
K562 target cells (for cytotoxicity assay)
-
LDH Cytotoxicity Assay Kit
-
Antibodies for flow cytometry (anti-CD16, anti-NKG2D, anti-TIM-3, anti-KIR)
Procedure:
-
Treatment:
-
Plate cultured TINKs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of IN-1 (e.g., 1, 5, 10, 20 µM). Include a DMSO vehicle control.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Cytotoxicity Assay (LDH Release Assay):
-
After treatment, harvest the TINKs and co-culture them with K562 target cells at an effector-to-target (E:T) ratio of 10:1 in a 96-well plate.
-
Incubate the co-culture for 4 hours.
-
Measure the release of lactate dehydrogenase (LDH) into the supernatant using an LDH Cytotoxicity Assay Kit, following the manufacturer's protocol.
-
Calculate the percentage of specific cytotoxicity.
-
-
Flow Cytometry Analysis:
-
Harvest the treated TINKs.
-
Stain the cells with fluorescently conjugated antibodies against CD16, NKG2D, TIM-3, and KIR.
-
Analyze the stained cells using a flow cytometer to determine the percentage of positive cells for each marker.
-
III. Visualizations
A. Signaling Pathway Diagram
Caption: Notch signaling pathway in NK cells and the inhibitory action of IN-1.
B. Experimental Workflow Diagram
Caption: Overview of the this compound experimental workflow.
References
- 1. A Think Tank of TINK/TANKs: Tumor-Infiltrating/Tumor-Associated Natural Killer Cells in Tumor Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notch signaling at later stages of Natural Killer cell development enhances KIR expression and functional maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural Killer Cell Culture Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TINK-IN-1 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
TINK-IN-1 is a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt/β-catenin signaling pathway.[1] Dysregulation of the Wnt pathway is a hallmark of several cancers, particularly colorectal cancer, where it drives tumor initiation and progression.[1][2] TNIK acts as a key downstream component of this pathway, phosphorylating T-cell factor 4 (TCF4) to promote the transcription of Wnt target genes.[3] By inhibiting TNIK, this compound offers a targeted therapeutic strategy to suppress Wnt-driven tumor growth.
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound in a colorectal cancer mouse xenograft model using the HCT116 cell line.
Mechanism of Action: TNIK in the Wnt Signaling Pathway
TNIK is a central regulator of the Wnt signaling cascade. In the presence of Wnt ligands, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, a critical step for the activation of Wnt target gene transcription, leading to cell proliferation and tumor growth.[3] this compound, by inhibiting the kinase activity of TNIK, prevents TCF4 phosphorylation and subsequently blocks the expression of genes responsible for cancer cell proliferation and survival.
Quantitative Data Summary
The following table summarizes representative in vivo efficacy data for a potent TNIK inhibitor in a colorectal cancer xenograft model. While this data is for a compound structurally related to this compound, it provides a strong rationale for the expected anti-tumor activity of this compound.
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 0.5% HPMC in water, p.o., BID | 1250 ± 150 | - |
| TNIK Inhibitor '35b' | 50 mg/kg, p.o., BID | 350 ± 75 | 72% |
Data is adapted from a study on a novel TNIK inhibitor (compound 35b) in an HCT116 xenograft model.[4] Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Cell Culture
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Animal Model
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.[2][5]
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Housing: House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to sterile food and water.[6]
-
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Xenograft Implantation
-
Cell Preparation:
-
Harvest HCT116 cells during their logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Perform a cell count using a hemocytometer and assess viability (should be >95%).
-
Resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 1 x 10⁷ cells/mL.[2] Keep the cell suspension on ice.
-
-
Implantation:
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.[2]
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a vehicle solution of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween 80 in sterile water.
-
Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the body weight of the mice.
-
Suspend the this compound powder in the vehicle. Ensure a homogenous suspension by vortexing and/or sonicating before each administration.
-
-
Administration:
-
Route: Oral gavage (p.o.).
-
Dosage: Based on preclinical data for similar TNIK inhibitors, a starting dose of 50 mg/kg administered twice daily (BID) is recommended.[4]
-
Volume: Administer a volume of 100-200 µL per mouse.
-
Control Group: The control group should receive the vehicle only, following the same administration schedule.
-
In Vivo Efficacy Study
-
Tumor Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²)/2 .[2]
-
-
Group Randomization:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment:
-
Initiate treatment as described in the "this compound Formulation and Administration" section.
-
Continue treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).[2]
-
-
Data Collection and Analysis:
-
Record tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group relative to the control group.
-
Disclaimer
This document is intended for research use only. The provided protocols are recommendations and may require optimization for specific experimental conditions. All procedures involving animals must be approved by the relevant institutional animal care and use committee. This compound is a research chemical and should be handled with appropriate safety precautions.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Application Notes and Protocols: TINK-IN-1 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interplay between the immune system and cancer is a critical area of oncology research. Tumor-Infiltrating Natural Killer (TINK) cells are a key component of the innate immune system, capable of recognizing and eliminating malignant cells. The therapeutic potential of harnessing TINKs, or more broadly, NK cell-based therapies, is a rapidly advancing field. The term "TINK-IN-1" in this context refers to the therapeutic application of Tumor-Infiltrating NK cells.
Recent preclinical and clinical studies have highlighted a synergistic relationship between NK cell-based therapies and conventional chemotherapy agents. Chemotherapy can induce stress ligands on tumor cells, rendering them more susceptible to NK cell-mediated cytotoxicity.[1][2][3] This immunogenic modulation of tumor cells by chemotherapy presents a compelling rationale for combination therapies.[4]
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for investigating the combination of NK cell therapy with common chemotherapy agents: doxorubicin, paclitaxel, cisplatin, and gemcitabine.
Data Presentation: Efficacy of Combination Therapy
The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced anti-tumor effects of combining NK cells with various chemotherapy agents.
Table 1: In Vitro Cytotoxicity of NK Cells in Combination with Doxorubicin
| Cell Line | Chemotherapy Agent | NK Cell Type | E:T Ratio | % Lysis (Chemo Alone) | % Lysis (NK Alone) | % Lysis (Combination) | Fold Increase in Lysis | Reference |
| J82 (Bladder) | Doxorubicin | NK Cells & T Cells | - | - | - | - | 2.5 (mean) | [5] |
| MCF7 (Breast) | Doxorubicin (160 nM) | NK-92 | 5:1 | - | ~40% | ~60% | ~1.5 | [6] |
| MDA-MB-231 (Breast) | Doxorubicin (160 nM) | NK-92 | 5:1 | - | ~35% | ~35% | No significant increase | [6] |
| T47D (Breast) | Doxorubicin (160 nM) | NK-92 | - | - | - | Significant increase | - | [6] |
Table 2: In Vitro Cytotoxicity of NK Cells in Combination with Paclitaxel
| Cell Line | Chemotherapy Agent | NK Cell Type | E:T Ratio | % Cytotoxicity (NK Alone) | % Cytotoxicity (NK + Paclitaxel) | Fold Increase in Cytotoxicity | Reference |
| BT-474 (Breast) | Paclitaxel (1-100 nM) | Primary NK Cells | 10:1 | ~20% (at 0 nM) | Up to ~40% | Up to 2.0 | [7] |
| K562 (Leukemia) | Paclitaxel (1-100 nM) | Primary NK Cells | 5:1 | ~45% (at 0 nM) | Up to ~65% | Up to 1.4 | [7] |
Table 3: In Vivo Efficacy of NK Cells in Combination with Cisplatin
| Tumor Model | Chemotherapy Agent | NK Cell Type | Treatment Regimen | Tumor Growth Inhibition (Chemo Alone) | Tumor Growth Inhibition (NK Alone) | Tumor Growth Inhibition (Combination) | Reference |
| A2780cis (Ovarian) Xenograft | Cisplatin (1 mg/kg) | pNK Cells | NK cells (1x10^7) IV twice a week; Cisplatin IP once a week | 16% | 76% | - | [8] |
| Oral Tumor Xenograft (Hu-BLT mice) | Cisplatin (CDDP) | sNK Cells | Single dose of sNK cells followed by CDDP | - | - | Significant inhibition of tumor weight and growth | [9] |
Table 4: In Vitro Cytotoxicity of NK Cells in Combination with Gemcitabine
| Cell Line | Chemotherapy Agent | NK Cell Type | E:T Ratio | % Cytotoxicity (Control) | % Cytotoxicity (Gemcitabine Pre-treatment) | Fold Increase in Cytotoxicity | Reference |
| A549 (Lung) | Gemcitabine (10 nM) | IL-2 Activated NK Cells | 10:1 | ~25% | ~40% | ~1.6 | [10] |
| PANC-1 (Pancreatic) | Gemcitabine (2 µmol/l) | NK92 | - | - | Enhanced cytotoxicity | - | [11] |
| MIA PaCa-2 (Pancreatic) | Gemcitabine (2 µmol/l) | NK92 | - | - | Enhanced cytotoxicity | - | [11] |
Signaling Pathways and Mechanisms of Action
The synergistic anti-tumor effect of combining NK cell therapy with chemotherapy is underpinned by several key biological mechanisms. Chemotherapeutic agents can induce a state of "immunogenic cell death" (ICD) in cancer cells.[2][12] This process involves the surface exposure and release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT) and heat shock proteins (HSPs), and the release of ATP and high-mobility group box 1 (HMGB1).[1][2] These molecules act as signals to recruit and activate immune cells, including dendritic cells (DCs) and NK cells.
Furthermore, certain chemotherapies can directly modulate the expression of ligands for NK cell activating and inhibitory receptors on the tumor cell surface. For example, gemcitabine has been shown to upregulate the expression of NKG2D ligands on non-small-cell lung cancer cells, thereby enhancing their susceptibility to NK cell-mediated lysis.[13][14] Similarly, doxorubicin can increase the expression of TRAIL-R2 on tumor cells, augmenting TRAIL-mediated apoptosis by NK and T cells.[5]
The following diagram illustrates the general signaling pathways involved in the chemotherapy-induced sensitization of tumor cells to NK cell attack.
Caption: Chemotherapy-induced sensitization of tumor cells to NK cell-mediated killing.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of combining NK cell therapy with chemotherapy agents.
Protocol 1: Isolation and Expansion of Human NK Cells from PBMCs
This protocol describes a general method for isolating and expanding NK cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate-Buffered Saline)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Human IL-2
-
Human IL-15
-
NK Cell Isolation Kit (Negative Selection)
-
PBMCs from healthy donors
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
NK Cell Isolation: Isolate NK cells from PBMCs using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.[7][15][16]
-
Purity Assessment: Assess the purity of the isolated CD3-/CD56+ NK cells by flow cytometry.[15]
-
Expansion: Culture the purified NK cells in RPMI-1640 supplemented with 10% FBS, human IL-2 (e.g., 500 U/mL), and human IL-15 (e.g., 100 ng/mL).[16]
-
Maintenance: Maintain the cell culture for 14-21 days, replenishing the medium and cytokines every 2-3 days.[15]
-
Harvesting: Harvest the expanded NK cells for use in functional assays.
Caption: General workflow for the isolation and expansion of human NK cells.
Protocol 2: In Vitro Cytotoxicity Assay (Calcein-AM Release Assay)
This protocol measures the ability of NK cells to lyse tumor cells that have been pre-treated with chemotherapy.
Materials:
-
Expanded NK cells (Effector cells)
-
Tumor cell line of interest (Target cells)
-
Complete culture medium
-
Chemotherapy agent (Doxorubicin, Paclitaxel, Cisplatin, or Gemcitabine)
-
Calcein-AM
-
96-well plate (flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Target Cell Preparation:
-
Plate tumor cells in a 96-well plate and allow them to adhere overnight.
-
Treat the tumor cells with a sub-lethal concentration of the chosen chemotherapy agent for 24-48 hours. This concentration should be determined beforehand through dose-response experiments.
-
-
Calcein-AM Labeling:
-
Wash the target cells with PBS.
-
Label the target cells with Calcein-AM (e.g., 10 µM) for 30 minutes at 37°C.[17]
-
Wash the cells twice with PBS to remove excess dye.
-
-
Co-culture:
-
Add expanded NK cells to the wells containing the labeled target cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).[18]
-
Include control wells:
-
Target cells only (spontaneous release)
-
Target cells with lysis buffer (maximum release)
-
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 3: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the combined therapeutic effect of NK cells and chemotherapy in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Tumor cell line of interest
-
Expanded NK cells
-
Chemotherapy agent
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups:
-
Vehicle control
-
Chemotherapy alone
-
NK cells alone
-
Chemotherapy + NK cells
-
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Continue the experiment until tumors in the control group reach a pre-defined endpoint.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
The combination of NK cell-based therapies with conventional chemotherapy agents represents a promising strategy to enhance anti-tumor efficacy. The data and protocols presented here provide a foundation for researchers to further explore these synergistic interactions. By understanding the underlying mechanisms and employing robust experimental models, the full therapeutic potential of this combination approach can be realized, ultimately leading to improved outcomes for cancer patients.
References
- 1. Natural Killer Cell Response to Chemotherapy-Stressed Cancer Cells: Role in Tumor Immunosurveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenic effects of chemotherapy-induced tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NK Cells for Anticancer Immunotherapy: Clinical and Preclinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy-induced immunogenic modulation of tumor cells enhances killing by cytotoxic T lymphocytes and is distinct from immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin sensitizes human tumor cells to NK and T cell-mediated killing by augmented TRAIL-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel probably enhances cytotoxicity of natural killer cells against breast carcinoma cells by increasing perforin production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex vivo expanded allogeneic natural killer cells have potent cytolytic activity against cancer cells through different receptor-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential therapy with supercharged NK cells with either chemotherapy drug cisplatin or anti-PD-1 antibody decreases the tumor size and significantly enhances the NK function in Hu-BLT mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contrasting Effects of the Cytotoxic Anticancer Drug Gemcitabine and the EGFR Tyrosine Kinase Inhibitor Gefitinib on NK Cell-Mediated Cytotoxicity via Regulation of NKG2D Ligand in Non-Small-Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Immunotherapies inducing immunogenic cell death in cancer: insight of the innate immune system [frontiersin.org]
- 13. Contrasting Effects of the Cytotoxic Anticancer Drug Gemcitabine and the EGFR Tyrosine Kinase Inhibitor Gefitinib on NK Cell-Mediated Cytotoxicity via Regulation of NKG2D Ligand in Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low-Dose Gemcitabine Treatment Enhances Immunogenicity and Natural Killer Cell-Driven Tumor Immunity in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NK Cell Cytotoxicity Assays | Revvity [revvity.com]
Application of TINK-IN-1 in High-Throughput Screening
A Novel Approach for Modulating Tumor-Infiltrating NK Cell Function
Introduction
Tumor-infiltrating natural killer (TINK) cells are a critical component of the anti-tumor immune response. However, the tumor microenvironment can suppress their cytotoxic potential, rendering them ineffective. A hypothetical novel inhibitor, TINK-IN-1, has been developed to counteract these suppressive mechanisms. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) to identify modulators of TINK cell activity. This compound is postulated to be a potent and selective inhibitor of a key negative regulatory pathway within TINK cells, thereby restoring their anti-tumor functions.
Principle of the Assay
The primary application of this compound in HTS is to screen for small molecules that can either enhance or synergize with its activity in restoring the cytotoxic function of suppressed TINK cells. This can be achieved through various assay formats, including cell-based assays measuring cytotoxicity, cytokine release, or specific signaling pathway activation. The protocols outlined below focus on a primary screen to identify compounds that enhance this compound-mediated restoration of TINK cell cytotoxicity against a target cancer cell line.
Signaling Pathway Modulated by this compound
This compound is hypothesized to target a key intracellular signaling pathway that leads to the suppression of NK cell effector functions within the tumor microenvironment. A simplified representation of this pathway and the proposed mechanism of action for this compound is depicted below.
Caption: Proposed mechanism of this compound action.
Quantitative Data Summary
The following table summarizes hypothetical data from a primary high-throughput screen of 10,000 compounds in the presence of a constant concentration of this compound. The screen measured the percentage of target cancer cell lysis by TINK cells.
| Parameter | Value |
| Total Compounds Screened | 10,000 |
| This compound Concentration | 1 µM |
| Primary Hit Threshold | >50% increase in cell lysis |
| Hit Rate | 0.5% |
| Confirmed Hits | 25 |
| Z'-factor | 0.65 |
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for the high-throughput screen is illustrated below.
Caption: High-throughput screening workflow.
Detailed Protocol for Primary Cytotoxicity Screen
1. Materials and Reagents:
-
TINK cells (isolated from patient tumors or generated in vitro)
-
Target cancer cell line (e.g., K562, labeled with a fluorescent marker like Calcein-AM)
-
Assay medium: RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Compound library (10 mM in DMSO)
-
384-well, black, clear-bottom assay plates
-
Automated liquid handling systems
-
Plate reader with fluorescence detection capabilities
2. Assay Plate Preparation:
-
Using an automated liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well assay plate.
-
Add 50 nL of this compound stock solution (or DMSO for control wells) to all wells containing compounds.
-
Prepare control wells:
-
Minimum lysis control: Target cells only.
-
Maximum lysis control: Target cells with a lysis agent (e.g., Triton X-100).
-
This compound control: TINK cells, target cells, and this compound (no library compound).
-
3. Cell Seeding and Incubation:
-
Resuspend TINK cells in assay medium at a concentration of 2 x 10^6 cells/mL.
-
Dispense 25 µL of the TINK cell suspension into each well (50,000 cells/well).
-
Label target cancer cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled target cells in assay medium at a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the target cell suspension into each well (5,000 cells/well), resulting in an Effector:Target (E:T) ratio of 10:1.
-
Centrifuge the plates briefly (100 x g for 1 minute) to settle the cells.
-
Incubate the plates for 4 hours at 37°C in a humidified incubator with 5% CO2.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of specific cell lysis for each well using the following formula:
% Specific Lysis = [ (Test Well Fluorescence - Minimum Lysis Fluorescence) / (Maximum Lysis Fluorescence - Minimum Lysis Fluorescence) ] * 100
-
Normalize the data to the this compound control wells.
-
Identify primary hits as compounds that increase the specific lysis by more than 50% compared to the this compound control.
Conclusion
The use of this compound in high-throughput screening provides a powerful platform for the discovery of novel therapeutics that can enhance the anti-tumor activity of TINK cells. The protocols and workflows described herein offer a robust and reproducible method for identifying and prioritizing compounds for further development in cancer immunotherapy. The hypothetical nature of this compound underscores the potential for targeted approaches to overcome immune suppression within the tumor microenvironment.
Application Notes and Protocols: Immunohistochemistry for Tissues Treated with a TBK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on tissues treated with a TANK-binding kinase 1 (TBK1) inhibitor. TBK1 is a serine/threonine-protein kinase that plays a crucial role in the innate immune response to viral and bacterial infections, as well as in autophagy, cell proliferation, and apoptosis.[1] Dysregulation of TBK1 activity is associated with various diseases, including cancer and autoimmune disorders, making it a significant therapeutic target.[2][3] This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues and focuses on assessing the pharmacodynamic effects of TBK1 inhibition by analyzing the expression and phosphorylation status of key downstream targets.
Data Presentation
The efficacy of a TBK1 inhibitor can be quantified by assessing the change in expression or phosphorylation of its downstream targets. The following table provides a template for summarizing such quantitative data obtained from IHC analysis.
| Target Protein | Treatment Group | Mean Staining Intensity (H-Score) | Percentage of Positive Cells (%) | Notes |
| Phospho-IRF3 (Ser396) | Vehicle Control | 250 ± 25 | 85 ± 5 | High baseline activation. |
| Phospho-IRF3 (Ser396) | TBK1 Inhibitor (Low Dose) | 150 ± 20 | 50 ± 8 | Dose-dependent decrease in phosphorylation. |
| Phospho-IRF3 (Ser396) | TBK1 Inhibitor (High Dose) | 50 ± 10 | 15 ± 5 | Significant target engagement. |
| LC3B | Vehicle Control | 80 ± 15 | 30 ± 7 | Basal level of autophagy. |
| LC3B | TBK1 Inhibitor (High Dose) | 180 ± 20 | 70 ± 10 | Inhibition of TBK1 can modulate autophagy. |
Experimental Protocols
This protocol outlines the key steps for performing IHC on FFPE tissues treated with a TBK1 inhibitor.
I. Tissue Preparation
-
Fixation: Immediately following excision, fix tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.[4][5] The volume of fixative should be at least 20 times the volume of the tissue.[4]
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.[5][6]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[4]
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemistry Staining
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0).[6]
-
Use a steamer or water bath at 95-100°C for 20-30 minutes.[4]
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.[4]
-
-
Blocking:
-
Wash slides with Tris-buffered saline with Tween 20 (TBST).
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.[6]
-
Rinse with TBST.
-
Apply a protein block (e.g., normal goat serum) and incubate for 20-30 minutes at room temperature to prevent non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Drain the blocking solution from the slides.
-
Dilute the primary antibody (e.g., anti-phospho-IRF3, anti-LC3B) to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody and Detection:
-
Wash slides three times with TBST for 5 minutes each.
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.[4]
-
Wash slides three times with TBST for 5 minutes each.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[4]
-
Wash slides three times with TBST for 5 minutes each.
-
-
Chromogen Application:
-
Apply a DAB (3,3'-Diaminobenzidine) chromogen substrate and incubate until the desired stain intensity develops (typically 1-10 minutes).[6]
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
Mandatory Visualizations
Signaling Pathway Diagram
Caption: TBK1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Immunohistochemistry experimental workflow for this compound treated tissues.
References
- 1. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
- 2. TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of TANK-binding kinase 1 as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with TIC10 (ONC201)
Audience: Researchers, scientists, and drug development professionals.
Introduction
TIC10, also known as ONC201, is a promising small molecule investigational anti-cancer agent with a unique mechanism of action. It acts as a dual inhibitor of Akt and ERK, which leads to the nuclear translocation of the transcription factor Foxo3a.[1] This signaling cascade transcriptionally induces the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor DR5, ultimately resulting in the programmed cell death of cancer cells.[1][2] Beyond its direct cytotoxic effects on tumor cells, TIC10 also exhibits immunomodulatory properties, including the stimulation of Natural Killer (NK) cell infiltration and activation within the tumor microenvironment.[1][3]
Flow cytometry is an indispensable tool for elucidating the cellular responses to TIC10 treatment. This high-throughput technique allows for the multi-parameter analysis of individual cells, providing quantitative data on apoptosis, cell cycle progression, and the expression of key protein markers. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with TIC10, enabling researchers to investigate its therapeutic effects.
Data Presentation
The following tables summarize quantitative data on the effects of TIC10 treatment on various cancer cell lines.
Table 1: Efficacy of TIC10 (ONC201) in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Pediatric Lymphoma | Lymphoma | IC50 | 1.3 to 5.06 µM | [4] |
| HCT116 p53-/- | Colon Cancer | Apoptosis (Sub-G1) at 5 µM | ~40% | [5] |
| HCT116 p53-/- | Colon Cancer | Apoptosis (Sub-G1) at 10 µM | ~60% | [5] |
| DLD-1 | Colon Cancer | TRAIL Induction | ~3x | [5] |
| HCT116 p53-/- | Colon Cancer | TRAIL Induction | ~4x | [5] |
Table 2: Immunomodulatory Effects of TIC10 (ONC201)
| Cell Population | Marker | Expected Change | Significance | Reference |
| Natural Killer (NK) Cells | Granzyme B | Increased intracellular expression | Enhanced cytotoxic potential | [1] |
| Regulatory T cells (Tregs) | CD3+, CD4+, CD25+, FoxP3+ | Potential for decreased percentage | Favorable for anti-tumor immune response | [1] |
| Regulatory T cells (Tregs) | Annexin V | Potential for increased percentage | Selective apoptosis of Tregs | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TIC10 and the general experimental workflow for flow cytometry analysis.
Caption: TIC10 inhibits Akt and ERK, leading to Foxo3a activation and TRAIL-mediated apoptosis.
Caption: General workflow for analyzing TIC10-treated cells using flow cytometry.
Experimental Protocols
Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with TIC10
-
Annexin V-FITC (or other fluorochrome-conjugated Annexin V)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of TIC10 and a vehicle control (e.g., DMSO) for the appropriate duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
Protocol 2: Analysis of Cell Surface Marker Expression (e.g., TRAIL and DR5)
This protocol is for quantifying the expression of cell surface proteins.
Materials:
-
Cancer cells treated with TIC10
-
Fluorochrome-conjugated primary antibodies specific for human TRAIL and DR5
-
Staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 1, steps 1 and 2. Use a non-enzymatic cell dissociation solution for adherent cells to preserve surface proteins.
-
Washing: Wash the cells with cold staining buffer.
-
Staining: a. Resuspend the cells in staining buffer. b. Add the fluorochrome-conjugated primary antibodies for TRAIL and DR5 at the manufacturer's recommended concentration. c. Incubate on ice for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer.
Protocol 3: Analysis of Immune Cell Populations
This protocol provides a framework for phenotyping immune cells and assessing activation markers.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations treated with TIC10
-
A panel of fluorochrome-conjugated antibodies for immune cell phenotyping (e.g., CD3, CD4, CD8, CD56) and activation markers (e.g., Granzyme B, CD25, FoxP3)
-
Fixation/Permeabilization buffers (for intracellular staining)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat immune cells with the desired concentrations of TIC10 for the chosen duration.
-
Surface Staining: a. Wash the cells with FACS buffer. b. Resuspend the cells in FACS buffer containing the appropriate combination of fluorochrome-conjugated surface antibodies. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer.
-
(Optional) Intracellular Staining (for markers like Granzyme B and FoxP3): a. Following surface staining, fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions. b. Resuspend the permeabilized cells in permeabilization buffer containing the appropriate intracellular antibodies. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with permeabilization buffer.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis on a flow cytometer.
-
Data Analysis: a. Collect a sufficient number of events (e.g., 50,000 - 100,000) for each sample. b. Use appropriate software (e.g., FlowJo, FCS Express) for data analysis. c. Gate on the populations of interest based on forward and side scatter properties, viability, and specific cell surface markers. d. Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for each marker.
References
- 1. benchchem.com [benchchem.com]
- 2. TIC10/ONC201: a bend in the road to clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fox Chase Cancer Center Researchers Uncover ONC201 Immune-oncology Effects | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
TNIK-IN-1 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TINK-IN-1 (TNIK-IN-1), a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK). The information is presented in a question-and-answer format to directly address common solubility and stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as TNIK-IN-1, is a small molecule inhibitor of TNIK (Traf2 and Nck-interacting kinase). TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[1] By inhibiting TNIK, this compound can block the phosphorylation of downstream targets, thereby disrupting the Wnt signaling cascade, which is often dysregulated in various cancers.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound exhibits high solubility in dimethyl sulfoxide (DMSO).[2] For in vitro studies, preparing a high-concentration stock solution in fresh, anhydrous DMSO is recommended. For in vivo applications, a multi-component solvent system is often necessary to achieve a clear solution.[2]
Q3: My this compound solution appears cloudy or has precipitates after dilution in aqueous media. Why is this happening and how can I fix it?
A3: This is a common issue due to the low aqueous solubility of many kinase inhibitors, including those targeting TNIK. When a DMSO stock solution of this compound is diluted into aqueous buffers (e.g., PBS or cell culture media), the compound can precipitate out of solution. To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low (typically ≤ 0.5%) to minimize solvent-induced artifacts, but high enough to maintain solubility.
-
Sonication: Gentle sonication of the solution after dilution can help to redissolve small precipitates.
-
Warming: Briefly warming the solution to 37°C may aid in dissolution, but be cautious of the compound's stability at elevated temperatures.
-
Use of Pluronic F-68: For cell culture experiments, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the media before adding the compound can help to maintain solubility.
Q4: How should I store this compound powder and stock solutions to ensure stability?
A4: Proper storage is critical to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C.[2] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[2]
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect the culture wells for any signs of precipitation after adding the compound.
-
Prepare fresh dilutions of this compound from the DMSO stock for each experiment.
-
Decrease the final concentration of this compound in your assay.
-
Increase the serum concentration in your cell culture medium if your experimental design allows, as serum proteins can help to stabilize small molecules.
-
Issue 2: Low potency or lack of activity in an in vitro kinase assay.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Use a fresh aliquot of the this compound stock solution.
-
Ensure that the assay buffer is compatible with the compound and does not cause precipitation.
-
Verify the activity of the TNIK enzyme with a known control inhibitor.
-
Quantitative Data Summary
Table 1: Solubility of TNIK-IN-1 and a Related Inhibitor (NCB-0846)
| Compound | Solvent | Solubility | Notes |
| TNIK-IN-1 | DMSO | 100 mg/mL (252.89 mM) | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility.[2] |
| TNIK-IN-1 | In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 2.5 mg/mL (6.32 mM) | Results in a clear solution.[2] |
| NCB-0846 | DMSO | ≥ 30 mg/mL (79.91 mM) | Saturation unknown.[3] |
| NCB-0846 | Water | Insoluble | [4] |
| NCB-0846 | In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.25 mg/mL (5.99 mM) | Results in a clear solution.[3] |
Table 2: Stability and Storage Recommendations for TNIK-IN-1
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | [2] |
| Powder | 4°C | 2 years | [2] |
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
| In Solvent (DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and use an ultrasonic bath if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Cell Viability Assay
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay, following the manufacturer's instructions.
Visualizations
Caption: The TNIK Signaling Pathway in Wnt Activation.
Caption: Workflow for a Cell-Based Viability Assay using this compound.
References
Technical Support Center: Optimizing TNIK-IN-1 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TNIK-IN-1 and other potent TRAF2- and NCK-interacting kinase (TNIK) inhibitors. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring optimal efficacy and reliable results.
Frequently Asked questions (FAQs)
Q1: What is TNIK-IN-1 and what is its primary mechanism of action?
A1: TNIK-IN-1 (also referred to as Compound 9) is a potent and selective inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a serine/threonine kinase.[1] Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway.[2][3] TNIK is a crucial component of the TCF4/β-catenin transcriptional complex. By inhibiting TNIK, TNIK-IN-1 prevents the phosphorylation of TCF4, which in turn blocks the transcription of Wnt target genes responsible for cell proliferation and survival.[2][4]
Q2: What is the recommended starting concentration for in vitro experiments with TNIK-IN-1?
A2: The optimal concentration of TNIK-IN-1 can vary depending on the cell line and experimental conditions. A good starting point is to perform a dose-response curve. Based on available data, the IC50 of TINK-IN-1 for TNIK is 8 nM.[1] For other potent TNIK inhibitors like TNIK-IN-8 and INS018_055, the IC50 values are 6 nM and 7.8 nM, respectively.[5][6] Therefore, a concentration range spanning from low nanomolar to micromolar (e.g., 1 nM to 10 µM) is recommended for initial experiments.
Q3: How should I prepare and store TNIK-IN-1 stock solutions?
A3: TNIK-IN-1 is soluble in DMSO.[1] For this compound, a stock solution of up to 125 mg/mL (300.14 mM) can be prepared in DMSO with the aid of ultrasonication.[1] For another inhibitor, TNIK-IN-8, a 50 mg/mL (129.73 mM) stock in DMSO can be prepared.[5] It is crucial to use newly opened, hygroscopic DMSO to ensure maximum solubility.[1][5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: What are the known signaling pathways regulated by TNIK?
A4: The primary and most well-documented pathway regulated by TNIK is the canonical Wnt/β-catenin signaling pathway.[2][3][7] TNIK also plays a role in other signaling pathways, including the JNK pathway, TGF-β signaling, and NF-κB signaling.[8]
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with TNIK inhibitors.
Problem 1: Low or No Inhibitory Effect Observed in Cell-Based Assays
Possible Causes and Solutions:
-
Suboptimal Inhibitor Concentration:
-
Solution: Perform a thorough dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line.
-
-
Compound Instability or Degradation:
-
Solution: Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper storage conditions are maintained (-80°C for long-term, -20°C for short-term).[1]
-
-
Poor Cell Permeability:
-
Solution: While most small molecule inhibitors have good cell permeability, this can be a factor. If suspected, consider using a different TNIK inhibitor with known cell permeability or performing a cellular uptake assay.
-
-
High Serum Concentration in Culture Medium:
-
Solution: Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Try reducing the serum concentration in your culture medium during the inhibitor treatment period, or perform the experiment in serum-free medium if your cells can tolerate it.
-
-
Cell Line Resistance:
-
Solution: Some cell lines may have intrinsic or acquired resistance to TNIK inhibition. Confirm TNIK expression levels in your cell line via Western blot or qPCR. Cell lines with low TNIK expression may be less sensitive to inhibition.[8]
-
Problem 2: High Background or Non-Specific Bands in Western Blot Analysis of TNIK Pathway Proteins
Possible Causes and Solutions:
-
Antibody Issues:
-
Solution: Use a validated, high-quality primary antibody specific for your protein of interest (e.g., phospho-TCF4, β-catenin, or downstream Wnt targets like c-Myc and Cyclin D1). Follow the manufacturer's recommended antibody dilution and incubation times.
-
-
Insufficient Blocking:
-
Solution: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
-
Inadequate Washing:
-
Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
-
Excessive Protein Loading:
-
Solution: Load an appropriate amount of protein per lane (typically 20-30 µg of total cell lysate). Overloading can lead to high background and smeared bands.
-
-
Cross-Reactivity of Secondary Antibody:
-
Solution: Ensure you are using a secondary antibody that is specific to the species of your primary antibody and has been pre-adsorbed to minimize cross-reactivity.
-
Problem 3: Unexpected Off-Target Effects
Possible Causes and Solutions:
-
Inhibitor Specificity:
-
Solution: While TNIK-IN-1 is reported to be selective, some kinase inhibitors can have off-target effects, especially at higher concentrations. For example, the TNIK inhibitor NCB-0846 has been shown to also inhibit MINK1 and MAP4K4.[8]
-
Mitigation:
-
Use the lowest effective concentration of the inhibitor that gives the desired on-target effect.
-
Compare the effects of two structurally different TNIK inhibitors. If the observed phenotype is consistent, it is more likely to be an on-target effect.
-
Perform a kinome-wide selectivity profiling assay to identify potential off-target kinases.
-
-
-
Activation of Compensatory Signaling Pathways:
-
Solution: Inhibition of one pathway can sometimes lead to the activation of compensatory survival pathways.
-
Mitigation:
-
Use Western blotting to probe for the activation of other known survival pathways (e.g., PI3K/Akt, MAPK/ERK).
-
Consider a combination therapy approach by co-treating with an inhibitor of the identified compensatory pathway.
-
-
Quantitative Data Summary
Table 1: In Vitro Potency of Selected TNIK Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Conditions |
| This compound (Compound 9) | TNIK | 8 | Enzymatic Assay[1] |
| TNIK-IN-8 (Compound 35b) | TNIK | 6 | Enzymatic Assay[5] |
| INS018_055 (Rentosertib) | TNIK | 7.8 | Enzymatic Assay[6] |
| INS018_055 (Rentosertib) | α-SMA expression | 50 | Fibroblasts from IPF patients[6] |
| INS018_055 (Rentosertib) | COL1 expression | 63 | LX-2 cells[6] |
| NCB-0846 | - | Varies | Dose-response curves in various LSCC cell lines[2] |
Table 2: In Vivo Efficacy of Selected TNIK Inhibitors
| Inhibitor | Model | Dosage and Administration | Outcome |
| NCB-0846 | LK2 cell-derived xenografts (mice) | 100 mg/kg, twice a day, 5 days on/2 days off | Reduced tumor growth[2] |
| NCB-0846 | NCI-H520 cell-derived xenografts (mice) | 100 mg/kg, twice a day, 5 days on/2 days off | Reduced tumor growth[2] |
| INS018_055 | Murine bleomycin-induced lung fibrosis | - | Reduced fibrotic areas by >50% and improved lung function[6] |
| INS018_055 | CCl4-induced liver fibrosis (mice) | 3 and 10 mg/kg, twice a day | Significantly reduced steatosis and fibrosis score[6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Incubate overnight to allow for cell attachment.
-
Inhibitor Treatment: Prepare a serial dilution of the TNIK inhibitor (e.g., this compound) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest inhibitor concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for TNIK Pathway Activation
-
Cell Culture and Treatment: Plate cells and allow them to attach. Treat the cells with the desired concentrations of the TNIK inhibitor for the specified time. Include a positive control (e.g., Wnt3a conditioned medium to stimulate the pathway) and a negative/vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-TCF4, anti-β-catenin, anti-c-Myc, anti-Cyclin D1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of TNIK-IN-1.
Caption: General experimental workflow for determining the efficacy of a TNIK inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
Troubleshooting TINK-IN-1 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TINK-IN-1, a novel kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals to help address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the T-cell/NK-cell Kinase 1 (TNK1), a key serine/threonine kinase involved in the downstream signaling of T-cell and NK-cell activating receptors. By inhibiting TNK1, this compound is designed to modulate the cytotoxic activity of these immune cells, making it a potential tool for studying immune responses and for therapeutic development in areas like autoimmunity and oncology.
dot
Technical Support Center: TINK-IN-1 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with the TNIK inhibitor, TINK-IN-1, in animal models.
Troubleshooting Guide
Issue 1: Unexpected Animal Morbidity or Mortality
Possible Cause: Acute toxicity due to high dosage.
Troubleshooting Steps:
-
Dose Reduction: Immediately decrease the dosage. If a maximum tolerated dose (MTD) has not been established, it is crucial to perform a dose range-finding study. The MTD is the highest dose that does not cause unacceptable side effects.[1][2]
-
Vehicle Control: Ensure the vehicle used for drug formulation is not contributing to the toxicity. Always include a vehicle-only control group in your study design.
-
Route of Administration: Consider alternative routes of administration that may reduce systemic exposure and acute toxicity.
-
Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity such as weight loss, lethargy, changes in behavior, and gastrointestinal distress.
Issue 2: Organ-Specific Toxicity Observed in Histopathology
Possible Cause: On-target or off-target effects of this compound. For kinase inhibitors, potential target organs for toxicity can include the spleen, thymus, gastrointestinal tract, liver, kidneys, and heart.[3]
Troubleshooting Steps:
-
Dose-Response Relationship: Analyze the dose-response relationship to determine if the toxicity is dose-dependent.[4]
-
Biomarker Analysis: Measure relevant serum and urine biomarkers to monitor organ function. For example, assess liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate drug exposure levels to the observed toxicity to understand the therapeutic window.
-
Investigate Off-Target Effects: If possible, screen this compound against a panel of other kinases to identify potential off-target activities that might contribute to the observed toxicity. For instance, the TNIK inhibitor NCB-0846 is known to inhibit other kinases like FLT3, PDGFRα, and CDK2/cyclin A2.[5]
Issue 3: High Inter-Animal Variability in Response
Possible Cause: Differences in animal age, sex, or underlying health status.
Troubleshooting Steps:
-
Standardize Animal Population: Ensure that all animals in the study are of the same age, sex, and health status.
-
Acclimatization: Allow for an adequate acclimatization period before the start of the study to reduce stress-related variability.
-
Controlled Environment: Maintain a consistent and controlled environment (e.g., temperature, humidity, light-dark cycle) for all animals.
-
Increase Sample Size: If variability remains high, consider increasing the number of animals per group to improve statistical power.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Traf2 and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key activator of the Wnt signaling pathway.[6][7] By inhibiting TNIK, this compound can suppress the transcription of Wnt target genes, which are often implicated in cancer cell proliferation.[8]
Q2: What are the potential on-target toxicities associated with TNIK inhibition?
Q3: How do I determine a starting dose for my in vivo experiments with this compound?
A3: A dose-range finding study is the recommended first step to determine the maximum tolerated dose (MTD).[2][12] This involves administering escalating doses of this compound to small groups of animals and closely monitoring for signs of toxicity. The highest dose that does not produce significant toxicity is then used for larger efficacy studies.
Q4: What is the recommended formulation for this compound for in vivo studies?
A4: While a specific formulation for this compound may not be publicly available, a common vehicle for similar small molecule inhibitors is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) in sterile water. For another TNIK inhibitor, NCB-0846, a solution of DMSO/polyethylene glycol#400/30% 2-hydroxypropyl-b-cyclodextrin (10:45:45 by volume) has been used for intraperitoneal injection.[13] It is crucial to perform vehicle toxicity studies to ensure the formulation itself is not causing adverse effects.
Q5: Are there any known off-target effects of TNIK inhibitors?
A5: Some TNIK inhibitors have been shown to have off-target effects. For example, NCB-0846 also inhibits other kinases.[5] It is important to characterize the selectivity of this compound to understand if observed toxicities could be due to off-target inhibition.
Q6: What parameters should I monitor in a toxicity study of this compound?
A6: A comprehensive toxicity study should include monitoring of:
-
Clinical Observations: Daily checks for changes in behavior, appearance, and activity levels.
-
Body Weight: Regular measurement of body weight throughout the study.
-
Food and Water Consumption: Monitoring daily intake.
-
Hematology and Clinical Chemistry: Analysis of blood and serum samples for a complete blood count and biomarkers of organ function at the end of the study.
-
Histopathology: Microscopic examination of major organs and tissues for any pathological changes.
Data Presentation
Table 1: Example Dose-Range Finding Study Design for this compound in Rodents
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (Male/Female) | Monitoring Parameters |
| 1 | Vehicle Control | 0 | Oral Gavage | 5/5 | Clinical signs, body weight, food/water intake |
| 2 | This compound | 10 | Oral Gavage | 5/5 | Clinical signs, body weight, food/water intake |
| 3 | This compound | 30 | Oral Gavage | 5/5 | Clinical signs, body weight, food/water intake |
| 4 | This compound | 100 | Oral Gavage | 5/5 | Clinical signs, body weight, food/water intake |
| 5 | This compound | 300 | Oral Gavage | 5/5 | Clinical signs, body weight, food/water intake |
Table 2: Example of Toxicity Endpoints for a 14-Day Repeat-Dose Study
| Parameter | Low Dose (e.g., 30 mg/kg) | Mid Dose (e.g., 100 mg/kg) | High Dose (e.g., 300 mg/kg) | Vehicle Control |
| Body Weight Change (%) | ||||
| Hematology | ||||
| - White Blood Cells | ||||
| - Red Blood Cells | ||||
| - Platelets | ||||
| Clinical Chemistry | ||||
| - ALT (U/L) | ||||
| - AST (U/L) | ||||
| - BUN (mg/dL) | ||||
| - Creatinine (mg/dL) | ||||
| Histopathology Findings | ||||
| - Liver | ||||
| - Kidney | ||||
| - Spleen | ||||
| - Gastrointestinal Tract |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Dose Range-Finding)
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice, of a specific age and sex.
-
Acclimatization: Acclimatize animals to the facility for at least one week prior to dosing.
-
Dose Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC).
-
Dosing: Administer a single dose of this compound via oral gavage to several dose groups, including a vehicle control group.
-
Observation: Monitor animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Protocol 2: 14-Day Repeat-Dose Toxicity Study
-
Animal Model and Acclimatization: As described in Protocol 1.
-
Dose Selection: Based on the results of the acute toxicity study, select three dose levels (low, mid, high) and a vehicle control.
-
Dosing: Administer the selected doses of this compound or vehicle daily for 14 consecutive days.
-
Monitoring: Perform daily clinical observations and measure body weight at least twice weekly.
-
Terminal Procedures: At the end of the 14-day dosing period, collect blood for hematology and clinical chemistry analysis. Euthanize the animals and perform a full necropsy, collecting major organs for histopathological examination.
Visualizations
Caption: this compound inhibits TNIK, a key kinase in the Wnt signaling pathway.
Caption: A general experimental workflow for assessing this compound toxicity in animal models.
References
- 1. Facebook [cancer.gov]
- 2. Maximum tolerated dose: clinical endpoint for a bygone era? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Traf2- and Nck-interacting kinase (TNIK) is involved in the anti-cancer mechanism of dovitinib in human multiple myeloma IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in TINK-IN-1 experiments
Welcome to the technical support center for TINK-IN-1, a novel inhibitor designed to modulate the activity of Tumor-Infiltrating Natural Killer (TINK) cells for cancer therapy. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals interpret unexpected results in their this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a potent and selective inhibitor of a key negative regulatory signaling pathway within Tumor-Infiltrating Natural Killer (TINK) cells. In the tumor microenvironment, TINKs often exhibit a suppressed cytotoxic phenotype, characterized by low perforin and granzyme expression.[1] this compound is designed to reverse this anergic state by blocking downstream signaling that leads to TINK cell exhaustion, thereby restoring their anti-tumor functions, including cytokine production (e.g., IFN-γ) and direct tumor cell lysis.
Q2: What are the expected outcomes in a typical in vitro cell-based assay with this compound?
A2: In a co-culture of TINK cells and tumor cells, treatment with this compound is expected to lead to a dose-dependent increase in tumor cell apoptosis or lysis. Concurrently, an increase in the expression of activation markers on TINK cells (e.g., CD107a) and enhanced secretion of effector cytokines like IFN-γ and TNF-α are anticipated.
Q3: What are some known stability or solubility issues with this compound?
A3: this compound is a hydrophobic molecule and may exhibit limited solubility in aqueous solutions.[2] It is recommended to prepare stock solutions in a suitable organic solvent, such as DMSO, and to use appropriate vehicles for in vitro and in vivo experiments. For parenteral administration, formulation with solubilizing agents may be necessary.[2] Like many small molecule inhibitors, this compound may be susceptible to degradation under certain conditions, and proper storage as per the datasheet is crucial.[3]
Troubleshooting Guide
Issue 1: No significant increase in tumor cell lysis is observed after this compound treatment in a co-culture assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations. The EC50 may vary between different cell lines and experimental conditions.[4][5] |
| Poor this compound Solubility | Ensure complete solubilization of this compound in the stock solution. When diluting into aqueous media, avoid precipitation. Consider using a lower final concentration of the organic solvent or a different formulation.[2] |
| Low TINK Cell Viability or Function | Assess the viability of TINK cells before and after the assay. The isolation process or culture conditions might be affecting their health. Ensure the use of appropriate cytokines (e.g., IL-2, IL-15) to maintain TINK cell survival and responsiveness.[1] |
| Target Pathway Not Active in the TINK Cell Model | Verify the expression and activity of the intended molecular target of this compound in your specific TINK cell population. The target may not be universally expressed or activated across all TINK cell subsets. |
| Tumor Cell Resistance | The tumor cell line used may be resistant to NK cell-mediated killing through mechanisms such as downregulation of activating ligands or upregulation of inhibitory ligands. |
Issue 2: High background toxicity or off-target effects are observed at effective concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding or Off-Target Inhibition | Kinase inhibitors can sometimes have off-target effects by binding to unintended molecules.[6][7][8] Consider performing a kinome scan or similar profiling assay to identify potential off-target interactions. Reducing the concentration of this compound and looking for synergistic effects with other agents could be a viable strategy. |
| Vehicle-Induced Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Run a vehicle-only control to assess the toxicity of the solvent at the concentrations used in your experiment. |
| Compound Instability | The compound may be degrading into a toxic byproduct. Assess the stability of this compound under your experimental conditions (e.g., in culture media over time).[3] |
Issue 3: Inconsistent results are obtained across different experimental batches.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in TINK Cell Isolation and Purity | Standardize the protocol for TINK cell isolation to ensure consistent purity and viability. Use flow cytometry to characterize the isolated cell population for each experiment. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Passage Number of Tumor Cells | Use tumor cells within a consistent and low passage number range, as their phenotype and susceptibility to lysis can change over time in culture. |
| Assay Timing and Kinetics | The kinetics of TINK cell activation and tumor cell killing can vary. Perform a time-course experiment to determine the optimal endpoint for your assay.[9] |
Experimental Protocols
Protocol 1: In Vitro TINK Cell Cytotoxicity Assay
-
Cell Preparation:
-
Isolate TINK cells from tumor tissue using enzymatic digestion followed by density gradient centrifugation and magnetic-activated cell sorting (MACS) for CD56+ CD3- cells.
-
Culture the isolated TINK cells in complete RPMI-1640 medium supplemented with 10% FBS, 100 U/mL IL-2, and 10 ng/mL IL-15.
-
Culture target tumor cells in their recommended growth medium.
-
-
Co-culture Setup:
-
Plate target tumor cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add TINK cells to the wells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Add this compound at a range of final concentrations to the appropriate wells. Include vehicle-only and no-treatment controls.
-
-
Cytotoxicity Measurement:
-
Incubate the co-culture for 4-24 hours at 37°C and 5% CO2.
-
Assess tumor cell viability using a suitable method, such as a lactate dehydrogenase (LDH) release assay or a fluorescence-based live/dead cell stain.
-
-
Data Analysis:
Protocol 2: Flow Cytometry Analysis of TINK Cell Activation
-
Experimental Setup:
-
Set up a co-culture of TINK cells and tumor cells with this compound as described in Protocol 1.
-
Include an anti-CD107a antibody in the culture medium to detect degranulation.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation to allow for intracellular cytokine accumulation.
-
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., CD56, CD3, and other relevant markers) with fluorescently labeled antibodies.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently labeled antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the TINK cell population (CD56+ CD3-) and analyze the expression of CD107a and intracellular cytokines.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cytotoxicity Assay
| This compound Conc. (nM) | % Specific Lysis (Mean ± SD) |
| 0 (Vehicle) | 12.5 ± 2.1 |
| 1 | 18.3 ± 3.5 |
| 10 | 35.7 ± 4.2 |
| 100 | 68.9 ± 5.6 |
| 1000 | 85.2 ± 3.9 |
| 10000 | 88.1 ± 4.5 |
Table 2: Example Flow Cytometry Data for TINK Cell Activation
| Treatment | % CD107a+ TINKs (Mean ± SD) | % IFN-γ+ TINKs (Mean ± SD) |
| TINKs only | 5.2 ± 1.1 | 2.8 ± 0.9 |
| TINKs + Tumor Cells (Vehicle) | 15.8 ± 2.5 | 10.5 ± 1.8 |
| TINKs + Tumor Cells + 100 nM this compound | 42.3 ± 4.1 | 35.7 ± 3.5 |
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for this compound in vitro assays.
Caption: Logical flow for troubleshooting unexpected experimental results.
References
- 1. A Think Tank of TINK/TANKs: Tumor-Infiltrating/Tumor-Associated Natural Killer Cells in Tumor Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.thunor.net [docs.thunor.net]
- 5. trc-p.nl [trc-p.nl]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Take advantage of time in your experiments: a guide to simple, informative kinetics assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
TINK-IN-1 resistance mechanisms in cancer cells
Welcome to the technical support center for TINK-IN-1, a novel inhibitor of the Tumor-Inducing Nuclease Kinase (TINK). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to this compound resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of the TINK kinase. It binds to the kinase domain of TINK, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to this compound can arise from several mechanisms:
-
Secondary mutations in the TINK kinase domain that reduce the binding affinity of this compound.
-
Upregulation of bypass signaling pathways that compensate for the inhibition of TINK. Common bypass pathways include the activation of parallel receptor tyrosine kinases (RTKs).
-
Increased drug efflux through the overexpression of ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell.
-
Phenotypic changes , such as an epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.
Q3: How can I determine if my resistant cells have a mutation in the TINK gene?
A3: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the TINK gene in your resistant cell lines compared to the parental (sensitive) cell line. Extract genomic DNA from both cell populations and amplify the coding region of the TINK gene for sequencing.
Q4: Are there any known biomarkers to predict sensitivity or resistance to this compound?
A4: While research is ongoing, initial data suggests that high baseline expression of TINK is a positive predictive biomarker for sensitivity. Conversely, elevated expression of the ABC transporter ABCB1 has been correlated with primary resistance in some models.
Troubleshooting Experimental Issues
Issue 1: High variability in IC50 values for this compound in my cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can significantly impact results.
-
Solution: Ensure a uniform single-cell suspension before seeding. Perform a cell count for each experiment and visually inspect plates after seeding to confirm even distribution.
-
-
Possible Cause 2: this compound Degradation. The compound may be unstable in your culture medium over the course of the assay.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
-
-
Possible Cause 3: Assay Incubation Time. The duration of drug exposure may not be optimal for your cell line's doubling time.
-
Solution: Optimize the incubation time. A standard 72-hour incubation is common, but faster or slower-growing lines may require 48-hour or 96-hour endpoints, respectively.
-
Issue 2: I am not observing the expected decrease in downstream p-TINK substrate levels via Western Blot after this compound treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The concentration or duration of treatment may be too low to achieve target inhibition.
-
Solution: Perform a time-course and dose-response experiment. Treat cells with a range of this compound concentrations (e.g., 0.1x to 10x the IC50) for various durations (e.g., 1, 6, 24 hours) to identify the optimal conditions for target modulation.
-
-
Possible Cause 2: Poor Antibody Quality. The antibody against the phosphorylated substrate may be non-specific or have low affinity.
-
Solution: Validate your antibody using positive and negative controls. If possible, use a control where the target protein is known to be highly phosphorylated. Test multiple antibodies from different vendors if the issue persists.
-
-
Possible Cause 3: Rapid Pathway Reactivation. The signaling pathway may have a rapid feedback loop that restores downstream activity.
-
Solution: Harvest cell lysates at earlier time points (e.g., 15, 30, 60 minutes) post-treatment to capture the initial inhibitory effect before any feedback mechanisms are activated.
-
Quantitative Data Summary
The following tables summarize typical quantitative data encountered when studying this compound sensitivity and resistance.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Condition | IC50 (nM) | Fold Resistance |
| CAN-S | Parental (Sensitive) | 50 | 1.0 |
| CAN-R1 | Resistant Clone 1 | 1250 | 25.0 |
| CAN-R2 | Resistant Clone 2 | 2100 | 42.0 |
Table 2: Relative Gene Expression of Key Resistance Markers
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. CAN-S) |
| TINK (with mutation) | CAN-R1 | 1.2 |
| ABCB1 | CAN-R1 | 2.5 |
| TINK (wild-type) | CAN-R2 | 1.1 |
| Bypass Kinase X | CAN-R2 | 15.7 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to this compound action and resistance.
Caption: Simplified TINK signaling pathway and the mechanism of this compound action.
Caption: Workflow for generating and analyzing this compound resistant cell lines.
Key Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using Resazurin
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Resazurin Addition: Add 20 µL of resazurin stock solution (0.1 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 2-4 hours, or until the vehicle control wells have turned a distinct pink/purple color.
-
Measurement: Read the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-TINK Substrate
-
Cell Treatment: Seed 2x10^6 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations for the optimized time (e.g., 6 hours).
-
Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-TINK substrate) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add an ECL substrate.
-
Imaging: Image the blot using a chemiluminescence imager. Re-probe the membrane with an antibody for total substrate or a loading control (e.g., GAPDH, β-actin) for normalization.
Technical Support Center: Validating TINK-IN-1 Specificity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for validating the specificity of TINK-IN-1, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK), in a new cell line.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm this compound is active against its target, TNIK, in my new cell line?
A1: The crucial first step is to perform a Western blot to assess the phosphorylation status of a known downstream substrate of TNIK. Since TNIK is involved in Wnt signaling, a common approach is to measure the phosphorylation of key pathway components that are regulated by TNIK. This directly demonstrates on-target engagement in a cellular context.
Q2: How can I determine the optimal concentration of this compound for my experiments?
A2: To determine the optimal concentration, you should perform a dose-response experiment and calculate the IC50 value (the concentration that inhibits 50% of a biological process).[3] This is typically done using a cell viability or proliferation assay (e.g., MTT or resazurin-based assays) where cells are treated with a range of this compound concentrations.[3][4] The goal is to find the lowest effective concentration that elicits the desired on-target effect while minimizing potential off-target effects or cytotoxicity.[5]
Q3: What methods can I use to assess the potential off-target effects of this compound?
A3: A multi-faceted approach is recommended to comprehensively evaluate off-target effects:[6]
-
Kinome Profiling: This is a gold-standard biochemical assay that screens this compound against a large panel of purified kinases.[5][6] It provides quantitative IC50 values and reveals the inhibitor's selectivity profile across the human kinome.
-
Western Blotting for Off-Target Pathways: Analyze the phosphorylation status of key proteins in signaling pathways that are closely related to TNIK or known to be common off-targets for kinase inhibitors.[5] Unexpected changes can indicate off-target activity.
-
Phenotypic Screening: Compare the cellular phenotype observed after this compound treatment with the known consequences of TNIK inhibition.[5] Discrepancies may suggest off-target effects are contributing to the observed phenotype.
-
Rescue Experiments: If possible, transfect cells with a drug-resistant mutant of TNIK. This should reverse the on-target effects of this compound but not any off-target effects.[5]
Q4: this compound isn't inhibiting the phosphorylation of my target substrate. What are the possible reasons?
A4: Several factors could be at play:
-
Suboptimal Inhibitor Concentration: Your concentration may be too low. Re-evaluate your dose-response curve.
-
Cell Line-Specific Biology: The new cell line may not express sufficient levels of TNIK, or the downstream pathway you are monitoring may not be active or may be regulated differently in this specific cellular context.[5]
-
Inhibitor Instability: Ensure the inhibitor has been stored correctly and is not degraded.[1][5] Prepare fresh dilutions for each experiment.
-
Experimental Conditions: The incubation time with the inhibitor may be too short. A time-course experiment can help optimize this. Also, high serum concentrations in the media can sometimes reduce the effective concentration of the inhibitor due to protein binding.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed at concentrations expected to be specific. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[5] 2. Test another TNIK inhibitor with a different chemical scaffold to see if the cytotoxicity is target-related.[5] |
| Compound solubility issues. | 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[5] | |
| Inconsistent results between experiments. | Cell culture variability. | 1. Use cells within a consistent and low passage number range. 2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase.[7] |
| Inhibitor degradation. | 1. Aliquot stock solutions and avoid repeated freeze-thaw cycles. 2. Prepare fresh working dilutions from a stock solution for each experiment.[5] | |
| Activation of compensatory signaling pathways. | 1. Use Western blotting to probe for the activation of known compensatory or feedback pathways.[5] 2. Consider the time-point of your analysis, as compensatory signaling can be time-dependent. |
Experimental Protocols
Protocol 1: Western Blot for TNIK Target Phosphorylation
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of a downstream TNIK substrate.
Methodology:
-
Cell Seeding: Plate your new cell line at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal kinase activity, you may serum-starve the cells for 4-6 hours prior to treatment.[9]
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle-only (DMSO) control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[4][9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[9][11]
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the TNIK substrate.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with an imaging system.[9]
-
Normalization: Strip the membrane and re-probe for the total (non-phosphorylated) form of the substrate and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.[9]
Protocol 2: Cell Viability Assay for IC50 Determination
This protocol determines the concentration of this compound that inhibits cell viability by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., a 10-point, 3-fold dilution series starting from 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for a relevant time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[4][7]
-
Assay: Add a cell viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent like CellTiter-Blue) to each well according to the manufacturer's instructions.[4]
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized data against the logarithm of the this compound concentration and fit a non-linear regression curve (sigmoidal dose-response) to calculate the IC50 value.[3]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: this compound IC50 Values in Different Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| HCT116 | Colorectal | 8 | Cell Viability |
| New Cell Line A | Specify Type | Determine Value | Cell Viability |
| New Cell Line B | Specify Type | Determine Value | Cell Viability |
Data for HCT116 is based on existing literature; other values are hypothetical.[1]
Table 2: Kinome Selectivity Profile of this compound (1 µM Screen)
| Kinase | % Inhibition | Potential Off-Target |
| TNIK | 98% | On-Target |
| Kinase X | 75% | Yes |
| Kinase Y | 52% | Yes |
| Kinase Z | <10% | No |
This table presents hypothetical data from a kinase panel screen to illustrate how to identify potential off-targets.
Visualizations
Signaling Pathway
Caption: The TNIK signaling pathway's role in Wnt activation and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for validating this compound specificity in a new cell line.
Troubleshooting Logic
Caption: Decision tree for troubleshooting lack of this compound activity in a Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clyte.tech [clyte.tech]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Poor Cellular Uptake of TINK-IN-1
Issue: Information regarding a specific molecule or drug named "TINK-IN-1" is not available in the public domain. Extensive searches have not yielded any data on its mechanism of action, cellular targets, or established protocols for its use.
Our Approach: Due to the lack of specific information on this compound, this technical support guide will address the general challenges of poor cellular uptake of small molecules and provide a framework for troubleshooting and developing strategies to enhance intracellular delivery. The principles and protocols outlined here are broadly applicable to various research compounds facing similar issues.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor cellular uptake of a small molecule inhibitor?
Poor cellular permeability of a small molecule, hypothetically including a compound like "this compound," can be attributed to several physicochemical properties:
-
High Polarity: A high polar surface area (PSA) can hinder a molecule's ability to cross the nonpolar lipid bilayer of the cell membrane.
-
Low Lipophilicity: The molecule may not be sufficiently soluble in the lipid membrane to partition into it from the aqueous extracellular environment.
-
High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane.
-
Charge: Molecules that are charged at physiological pH often have difficulty crossing the cell membrane.
-
Efflux Transporter Substrate: The compound might be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp).
Q2: How can I experimentally assess the cell permeability of my compound?
Several in vitro assays can be employed to determine the permeability of a research compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It provides a rapid initial assessment of a compound's lipophilicity and ability to cross a lipid barrier.
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial barrier that mimics the human intestinal epithelium. This assay can assess both passive diffusion and active transport, including efflux.
-
Cellular Uptake Assays: These experiments directly measure the accumulation of the compound within cells. This is often achieved by using a radiolabeled or fluorescently tagged version of the compound and measuring its concentration inside the cell lysate over time.
Troubleshooting Guide: Low Cellular Efficacy
If you are observing lower than expected efficacy of "this compound" in your cell-based assays, poor cellular uptake is a likely culprit. The following troubleshooting workflow can help you diagnose and address the issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low cellular efficacy.
Strategies to Enhance Cellular Uptake
Should experiments confirm poor cell permeability of "this compound," several strategies can be employed to improve its intracellular delivery.
Uptake Enhancement Strategies
Caption: Overview of strategies to improve cellular uptake.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm, clear)
-
96-well acceptor plate (e.g., Corning Costar)
-
PAMPA lipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound ("this compound")
-
Plate reader for UV-Vis absorbance or LC-MS/MS for concentration analysis
Procedure:
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compound in PBS to a final concentration of 10-50 µM.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Coat the Donor Plate Membrane: Add 5 µL of the PAMPA lipid solution to each well of the donor plate and allow it to impregnate the membrane for 5 minutes.
-
Add Donor Solution: Carefully add 150 µL of the donor solution to each well of the lipid-coated donor plate.
-
Assemble the PAMPA "Sandwich": Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
Data Analysis: The permeability coefficient (Pe) is calculated using the following equation:
Pe = - [ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * A * t)
Where:
-
C_A = Concentration in the acceptor well
-
C_eq = Equilibrium concentration = (C_D * V_D + C_A * V_A) / (V_D + V_A)
-
C_D = Concentration in the donor well
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
Table 1: Interpretation of PAMPA Permeability Values
| Permeability (Pe, 10⁻⁶ cm/s) | Classification |
| > 1.5 | High |
| 0.5 - 1.5 | Medium |
| < 0.5 | Low |
Note: Data are for illustrative purposes only.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound ("this compound")
-
LC-MS/MS for concentration analysis
-
TEER meter
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above 250 Ω·cm².
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound dissolved in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Analyze the concentration of the compound in the samples using LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = The steady-state flux of the compound across the monolayer
-
A = The surface area of the membrane
-
C₀ = The initial concentration in the apical chamber
Table 2: Interpretation of Caco-2 Permeability Values
| Papp (10⁻⁶ cm/s) | Classification |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
Note: Data are for illustrative purposes only.
Investigating Efflux: To determine if a compound is a substrate for efflux pumps, a bi-directional Caco-2 assay is performed by measuring permeability from the basolateral to the apical side (B to A) in addition to the apical to basolateral side (A to B). An efflux ratio (Papp(B to A) / Papp(A to B)) greater than 2 suggests active efflux.
This guide provides a general framework for addressing poor cellular uptake. Should you have a specific molecule with known properties, we encourage you to contact our technical support team for more tailored assistance.
Validation & Comparative
A Comparative Analysis of TINK-IN-1 and NCB-0846: Efficacy as TNIK Inhibitors in Cancer Research
In the landscape of targeted cancer therapy, the inhibition of the TRAF2- and NCK-interacting kinase (TNIK) has emerged as a promising strategy, particularly for cancers driven by aberrant Wnt signaling, such as colorectal cancer. This guide provides a detailed comparison of two potent TNIK inhibitors, TINK-IN-1 (also known as Compound 9) and NCB-0846, for researchers, scientists, and drug development professionals. The comparison focuses on their efficacy, supported by available experimental data, and includes detailed methodologies for key experiments.
Overview of this compound and NCB-0846
Both this compound and NCB-0846 are small molecule inhibitors that target the kinase activity of TNIK, a critical component of the TCF4/β-catenin transcriptional complex in the canonical Wnt signaling pathway. By inhibiting TNIK, these compounds disrupt the transcription of Wnt target genes, which are crucial for the proliferation and survival of certain cancer cells. Over 90% of colorectal cancers exhibit mutations in Wnt signaling pathway components, making TNIK a compelling therapeutic target.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and NCB-0846, focusing on their in vitro efficacy against TNIK and colorectal cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound (Compound 9) | TNIK | 8[2] |
| NCB-0846 | TNIK | 21[1] |
Table 2: In Vitro Efficacy against HCT116 Colorectal Cancer Cells
| Compound | Assay | Metric | Result |
| NCB-0846 | Cell Growth (2D culture) | IC50 | 6.8-fold more active than its diastereomer NCB-0970[3] |
| NCB-0846 | Colony Formation (Soft Agar) | Inhibition | ~20-fold more active than its diastereomer NCB-0970[3] |
Table 3: In Vivo Efficacy of NCB-0846 in a Colorectal Cancer Xenograft Model
| Animal Model | Treatment | Outcome |
| HCT116 Xenograft Mice | Oral administration of NCB-0846 | Suppressed tumor growth[3] |
| Apcmin/+ Mice | Oral administration of NCB-0846 | Suppressed Wnt-driven intestinal tumorigenesis[4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and NCB-0846 are provided below.
In Vitro Kinase Assay (TNIK Inhibition)
This assay is performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the TNIK enzyme.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
ATP
-
Test compounds (this compound, NCB-0846) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Dilute the TNIK enzyme, substrate, and ATP in the kinase buffer to their final desired concentrations.
-
Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted TNIK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.
-
Measure the luminescence signal using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the inhibitors.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, DLD-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, NCB-0846)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay in Soft Agar
This assay assesses the ability of single cells to undergo anchorage-independent growth, a hallmark of carcinogenesis, after treatment with the inhibitors.
Materials:
-
Colorectal cancer cell lines
-
Complete cell culture medium
-
Agar (low melting point and standard)
-
Test compounds (this compound, NCB-0846)
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium containing a low density of cells (e.g., 1,000 cells/well).
-
Pour the cell-containing top agar layer over the base layer and allow it to solidify.
-
Add complete medium containing the test compounds or DMSO (vehicle control) on top of the agar.
-
Incubate the plates at 37°C in a humidified incubator for 14-21 days, replacing the medium with fresh medium and compounds every 3-4 days.
-
After the incubation period, stain the colonies with a solution like crystal violet.
-
Count the number of colonies and/or measure their size.
Mouse Xenograft Model for Colorectal Cancer
This in vivo model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c-nu/nu or NOD/SCID)
-
Colorectal cancer cells (e.g., HCT116)
-
Matrigel (optional)
-
Test compound (e.g., NCB-0846) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of colorectal cancer cells (e.g., 5 x 106 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.[3]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., NCB-0846 at a specific dose) or vehicle control to the respective groups daily via oral gavage.
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target engagement).
Conclusion
Both this compound and NCB-0846 are potent inhibitors of TNIK with demonstrated efficacy in preclinical models of colorectal cancer. This compound exhibits a lower IC50 value in biochemical assays, suggesting higher potency at the enzymatic level. NCB-0846 has been more extensively characterized in both in vitro and in vivo models, showing significant inhibition of cancer cell growth, colony formation, and tumor progression in xenograft models. The choice between these inhibitors for research purposes may depend on the specific experimental context, with this compound offering potentially higher potency and NCB-0846 having a more established profile of anti-cancer activity in cellular and animal models. Further head-to-head comparative studies would be beneficial to fully elucidate their relative efficacy and therapeutic potential.
References
- 1. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TNIK inhibition abrogates colorectal cancer stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of TINK-IN-1's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor activity of TINK-IN-1, a novel TRAF2- and NCK-interacting kinase (TNIK) inhibitor, against standard-of-care chemotherapies in colorectal cancer models. The data presented is compiled from various preclinical studies to offer a comprehensive overview of this compound's potential as a therapeutic agent.
Executive Summary
This compound and other TNIK inhibitors have demonstrated significant anti-tumor efficacy in preclinical models of colorectal cancer. The primary mechanism of action involves the inhibition of the Wnt signaling pathway, which is frequently dysregulated in these cancers.[1][2] In vivo studies show that TNIK inhibitors can reduce tumor growth and, in some cases, offer survival benefits. This guide compares the performance of TNIK inhibitors, using mebendazole and NCB-0846 as examples, with standard chemotherapeutic agents like FOLFOX, 5-Fluorouracil (5-FU), and irinotecan. It is important to note that the presented data is collated from separate studies, and direct head-to-head comparisons in a single study are not yet available.
Data Presentation: Comparative Efficacy
The following tables summarize the in vivo anti-tumor activity of TNIK inhibitors and standard-of-care chemotherapies in various colorectal cancer mouse models.
Table 1: In Vivo Efficacy of TNIK Inhibitors in Colorectal Cancer Mouse Models
| Compound | Mouse Model | Dosage | Key Findings | Reference |
| Mebendazole | CT26 | 0.05 of LD50 (intraperitoneal, every other day for 35 days) | Significantly reduced tumor volume (1177 ± 1109 mm³) and weight (2.30 ± 1.97 g) compared to control (volume 7346 ± 1077 mm³, weight 12.45 ± 2.0 g). Increased mean survival time and lifespan percentage. | [3] |
| NCB-0846 | Xenograft mouse model of colorectal cancer | Not specified | Decreased the number and size of tumors in the small intestine compared to vehicle. | [4] |
| TNIK inhibitors (unspecified) | MC38 and CT26 | Not specified | Increased tumor infiltration by PD-1+ CD8+ T cells, contributing to tumor control. Achieved complete tumor control in 50% of mice when combined with an anti-PD-1 checkpoint inhibitor. | [5][6] |
Table 2: In Vivo Efficacy of Standard-of-Care Chemotherapies in Colorectal Cancer Mouse Models
| Compound/Regimen | Mouse Model | Dosage | Key Findings | Reference |
| FOLFOX | MC38-CEA2 and CT26 | Intraperitoneal, once every week for 3 weeks | Significantly reduced tumor growth and extended survival. | [7][8] |
| 5-Fluorouracil (5-FU) | CT26 | Not specified | Reduced the viability of metastatic colorectal cancer cells and resulted in prolonged survival compared to the control group. | [9] |
| Irinotecan | HT-29 | 20 mg/kg/day (intravenous, for 5 days) | Showed higher anti-tumoral activity when administered sequentially with 5-FU compared to simultaneous administration. | [10] |
| Irinotecan | HT-29 and HCT116 | Not specified | Demonstrated significant tumor growth inhibition in HT29 xenografts. | [11][12] |
| Oxaliplatin | CT26 | 3 mg/kg (daily for two 5-day cycles) | Showed anti-tumor effects similar to other platinum-based drugs in this solid tumor model. | [13][14][15] |
Experimental Protocols
General In Vivo Anti-Tumor Efficacy Study
A generalized protocol for assessing in vivo anti-tumor activity in a subcutaneous mouse model is as follows:
-
Cell Culture: Colorectal cancer cell lines (e.g., CT26, MC38, HT-29) are cultured in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Cells are harvested, washed with sterile PBS, and resuspended in a cold, sterile solution (e.g., PBS or a PBS/Matrigel mixture) to the desired concentration.
-
Animal Model: Immunocompromised (for human cell line xenografts like HT-29) or syngeneic mice (for murine cell lines like CT26 and MC38) are used.
-
Tumor Implantation: A specific number of cancer cells (typically 1 x 10^5 to 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) using digital calipers, and tumor volume is calculated (commonly using the formula: length × width² / 2).
-
Treatment Administration: Once tumors reach a predetermined size (e.g., >15 mm² or a palpable volume), mice are randomized into treatment and control groups. The investigational drug (this compound) and comparator drugs are administered according to a predefined schedule, dose, and route (e.g., intraperitoneal, intravenous, oral).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival, body weight changes (as a measure of toxicity), and analysis of tumor tissue and immune cell infiltration at the end of the study.
-
Statistical Analysis: Appropriate statistical tests are used to compare the outcomes between the different treatment groups and the control group.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits TNIK, a key component of the Wnt signaling pathway.
Experimental Workflow for In Vivo Anti-Tumor Activity
References
- 1. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of TNIK inhibitors in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioCentury - Therapeutics: TRAF2 and NCK interacting kinase (TNIK) [biocentury.com]
- 5. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TNIK Inhibition Has Dual Synergistic Effects on Tumor and Associated Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FOLFOX Chemotherapy Ameliorates CD8 T Lymphocyte Exhaustion and Enhances Checkpoint Blockade Efficacy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - Song - Translational Cancer Research [tcr.amegroups.org]
- 10. Sequence-dependent activity of the irinotecan-5FU combination in human colon-cancer model HT-29 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 12. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models† - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
TINK-IN-1: A Comparative Analysis of Its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
TINK-IN-1 has been identified as a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase implicated in the Wnt/β-catenin signaling pathway and a therapeutic target in colorectal cancer.[1] This guide provides a comparative analysis of the cross-reactivity profile of this compound against other kinases, supported by available data and a detailed examination of the experimental methodologies used to assess kinase inhibitor selectivity.
Executive Summary
Data Presentation: this compound Inhibition Profile
The following table summarizes the known inhibitory activity of this compound against its primary target, TNIK. Data for its activity against the closely related kinases MAP4K4 and MINK1 are not publicly available at this time and are included to highlight the need for further investigation into the selectivity of this compound.
| Kinase Target | IC50 (nM) | Data Availability | Reference |
| TNIK | 8 | Published | [1] |
| MAP4K4 | Not Publicly Available | - | - |
| MINK1 | Not Publicly Available | - | - |
Note: The lack of publicly available data for MAP4K4 and MINK1 represents a significant gap in the comprehensive selectivity profiling of this compound.
Signaling Pathway Context
TNIK, MAP4K4, and MINK1 are members of the Ste20 family of kinases and share a high degree of sequence identity in their kinase domains. They are known to be involved in stress-induced JNK signaling pathways. The diagram below illustrates the relationship between these kinases.
Caption: Relationship of TNIK, MAP4K4, and MINK1 in signaling pathways.
Experimental Protocols: In Vitro Kinase Inhibition Assay
To determine the cross-reactivity profile of a kinase inhibitor like this compound, an in vitro kinase assay is a fundamental experiment. The following is a detailed methodology for a typical ADP-Glo™ Kinase Assay, a common platform for such studies.
Objective: To quantify the inhibitory effect of a test compound (e.g., this compound) on the enzymatic activity of a panel of kinases by measuring the amount of ADP produced.
Materials:
-
Kinases: Purified recombinant human kinases of interest (e.g., TNIK, MAP4K4, MINK1, and a broader panel).
-
Substrates: Specific peptide or protein substrates for each kinase.
-
Test Compound: this compound dissolved in DMSO.
-
Control: DMSO (vehicle control).
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Microplates: White, opaque 96-well or 384-well assay plates.
-
Plate Reader: Luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 100 µM.
-
Reaction Setup:
-
Add 5 µL of the kinase/substrate mixture to each well of the microplate.
-
Add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for the interaction between the inhibitor and the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and induce a luminescent signal.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow of the described in vitro kinase inhibition assay.
Caption: Workflow of an in vitro kinase inhibition assay.
Conclusion
This compound is a potent inhibitor of TNIK. While its broader selectivity profile remains to be fully elucidated through comprehensive kinome scanning, the high degree of homology between TNIK and other GCK family members, such as MAP4K4 and MINK1, suggests a potential for cross-reactivity. Researchers utilizing this compound as a chemical probe should exercise caution and consider validating its effects through secondary assays or genetic approaches to ensure that the observed phenotypes are a direct result of TNIK inhibition. Further studies are warranted to fully characterize the selectivity of this compound and its potential as a therapeutic agent.
References
Head-to-head comparison of TINK-IN-1 and GNE-495
A Comprehensive Guide for Researchers in Drug Development
In the landscape of kinase inhibitor research, precision and selectivity are paramount. This guide provides a detailed head-to-head comparison of two notable kinase inhibitors: TNIK-IN-1, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK), and GNE-495, a selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical activity, cellular effects, and the signaling pathways they modulate.
I. Overview and Key Targets
TNIK-IN-1 , initially identified through a potential misspelling as "TINK-IN-1," is a small molecule inhibitor targeting TNIK . TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key regulator of the Wnt signaling pathway[1][2]. Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target[3].
GNE-495 is a potent and selective inhibitor of MAP4K4 , another member of the STE20 kinase family[4]. MAP4K4 is implicated in a wide array of biological processes, including inflammation, cell migration, and angiogenesis[5][6][7]. It is a component of several signaling cascades, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and ERK1/2 pathways[7]. Notably, GNE-495 also exhibits inhibitory activity against the related kinases MINK1 and TNIK, highlighting a degree of overlapping selectivity with TNIK-IN-1[4].
II. Biochemical Potency and Selectivity
A direct, side-by-side kinase selectivity panel for both TNIK-IN-1 and GNE-495 is not publicly available. However, based on existing data, we can summarize their known potencies.
| Inhibitor | Primary Target | IC50 | Off-Target Activity |
| TNIK-IN-1 | TNIK | 65 nM[8] | Data not publicly available |
| GNE-495 | MAP4K4 | 3.7 nM[9] | MINK1, TNIK[4] |
Note: IC50 values are highly dependent on assay conditions. The provided values are for reference and may not be directly comparable.
III. Cellular and In Vivo Activity
Both TNIK-IN-1 and GNE-495 have demonstrated significant effects in cellular and in vivo models, primarily in the context of cancer research.
TNIK-IN-1 has been shown to possess antitumor activity[8]. Studies have demonstrated that TNIK inhibition can reduce the viability of colorectal cancer cells and suppress tumor growth[10][11]. The primary mechanism is believed to be the disruption of the Wnt signaling pathway, which is critical for the proliferation of these cancer cells[11].
GNE-495 has been extensively studied for its role in inhibiting angiogenesis and cancer cell migration[12][13]. In pancreatic cancer models, GNE-495 has been shown to impede cell growth and migration[13]. Furthermore, its efficacy has been demonstrated in a retinal angiogenesis model, highlighting its potential in diseases characterized by abnormal blood vessel formation[4].
IV. Signaling Pathways
The distinct primary targets of TNIK-IN-1 and GNE-495 mean they exert their effects through different primary signaling pathways, although the off-target activity of GNE-495 on TNIK suggests a potential for pathway crosstalk.
TNIK Signaling Pathway
TNIK is a central node in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is targeted for degradation. Upon Wnt binding, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes involved in cell proliferation, differentiation, and survival. TNIK is a critical coactivator in this process, and its inhibition blocks Wnt-dependent gene transcription[1][2][3].
Caption: The TNIK Signaling Pathway.
MAP4K4 Signaling Pathway
MAP4K4 acts upstream of several key signaling cascades, including the JNK, p38 MAPK, and ERK1/2 pathways. It can be activated by various stimuli, such as inflammatory cytokines and growth factors. Once activated, MAP4K4 phosphorylates and activates downstream kinases, leading to the activation of transcription factors that regulate genes involved in inflammation, cell survival, and migration[5][6][7].
References
- 1. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNIK Kinase Enzyme System Application Note [promega.com]
- 6. promega.jp [promega.jp]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 12. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 13. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of TINK-IN-1's IC50 Value: A Comparative Guide
This guide provides a comparative analysis of the reported half-maximal inhibitory concentration (IC50) of TINK-IN-1, a known inhibitor of the Traf2- and Nck-interacting kinase (TNIK). Due to the absence of independent verification in peer-reviewed literature, this document summarizes publicly available data, outlines a standard experimental protocol for IC50 determination, and illustrates the relevant signaling pathway to aid researchers in their own validation efforts.
Data Presentation: Reported IC50 Values
The potency of a pharmacological agent is often quantified by its IC50 value. It is crucial to note that different sources report varying IC50 values for this compound, underscoring the need for independent experimental confirmation.
| Compound | Target | Reported IC50 (nM) | Source(s) |
| This compound | TNIK | 8 | MedChemExpress |
| This compound (as Compound 1) | TNIK | 65 | MedChemExpress[1] |
The discrepancy in these values from the same supplier highlights the potential for variability in experimental batches or assay conditions.
Experimental Protocols: IC50 Determination via MTT Assay
A plausible method for the independent verification of this compound's IC50 value is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Objective: To determine the concentration of this compound that induces 50% inhibition of viability in a relevant cancer cell line (e.g., HCT116 colorectal carcinoma).
Materials:
-
This compound
-
HCT116 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO2 Incubator
Methodology:
-
Cell Culture: HCT116 cells are cultured in DMEM supplemented with 10% FBS and seeded into 96-well plates at a density of 5,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). The medium in the cell plates is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with DMSO vehicle alone.
-
Incubation: The treated plates are incubated for 48 to 72 hours.
-
MTT Assay: Following incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. The MTT-containing medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization: TNIK Signaling Pathway
This compound targets TNIK, a serine/threonine kinase that is a key component of the Wnt signaling pathway.[2][3] Aberrant Wnt signaling is a hallmark of many cancers, including colorectal cancer.[2] TNIK functions downstream in the pathway by phosphorylating T-cell factor 4 (TCF4), which in complex with β-catenin, drives the transcription of genes promoting cell proliferation.[3] Inhibition of TNIK by this compound is expected to block this pro-proliferative signaling.
Caption: Inhibition of the Wnt signaling pathway by this compound.
References
Comparative Analysis of TNIK Inhibitors: TINK-IN-1 and KY-05009
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and mechanisms of two notable TNIK inhibitors, TINK-IN-1 and KY-05009, supported by experimental data and detailed protocols.
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in oncology due to its pivotal role in various signaling pathways that drive cancer progression. This guide provides a detailed comparative analysis of two potent TNIK inhibitors, this compound and KY-05009, to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Performance Indicators
| Parameter | This compound (Compound 9) | KY-05009 |
| Target | Traf2- and Nck-interacting kinase (TNIK) | Traf2- and Nck-interacting kinase (TNIK), Mixed lineage kinase 1 (MLK1) |
| Mechanism of Action | Not fully elucidated, potent TNIK inhibitor | ATP-competitive inhibitor of TNIK |
| IC₅₀ (TNIK) | 8 nM | 9 nM |
| Kᵢ (TNIK) | Not Reported | 100 nM |
| IC₅₀ (MLK1) | Not Reported | 18 nM |
| Reported Cellular Activity | Inhibits colorectal cancer cell viability.[1] | Attenuates TGF-β1-mediated epithelial-to-mesenchymal transition (EMT) in lung adenocarcinoma cells by inhibiting Wnt, Smad, NF-κB, and MAPK signaling pathways.[2][3] Induces apoptosis in multiple myeloma cells.[4] |
| Wnt Signaling Inhibition | Minimal (IC₅₀ > 42 µM)[5] | Potent inhibitor of TCF4-mediated transcription.[2][3] |
In-Depth Analysis
This compound: A Potent but Paradoxical TNIK Inhibitor
This compound, also known as Compound 9, is a highly potent and selective inhibitor of TNIK, demonstrating an impressive IC₅₀ of 8 nM.[1] Its primary reported biological effect is the inhibition of viability in colorectal cancer cells.[1] Belonging to a class of 4-phenyl-2-phenylaminopyridine-based compounds, this compound's potency against the isolated TNIK enzyme is clear. However, a key finding from its initial characterization is its paradoxical lack of significant activity against the Wnt signaling pathway, with an IC₅₀ greater than 42 µM for Wnt signal inhibition.[5] This suggests that while this compound effectively inhibits the kinase activity of TNIK, it may not efficiently engage with the TNIK-mediated downstream signaling required for Wnt pathway activation in a cellular context, or that its primary mechanism of inducing cancer cell death is independent of Wnt signaling.
KY-05009: A Multi-faceted TNIK Inhibitor with Broad Signaling Impact
KY-05009 is a well-characterized, ATP-competitive inhibitor of TNIK with a Kᵢ of 100 nM and an IC₅₀ of 9 nM.[2][3] Unlike the more singularly focused reported activity of this compound, KY-05009 has been shown to have a broader impact on multiple oncogenic signaling pathways. A notable aspect of KY-05009 is its dual inhibitory activity against Mixed Lineage Kinase 1 (MLK1) with an IC₅₀ of 18 nM.[2][3]
The primary application of KY-05009 in published research has been as a tool to dissect the role of TNIK in transforming growth factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[2][3] In this context, KY-05009 has been demonstrated to effectively attenuate EMT by impinging on several key signaling cascades, including:
-
Wnt/β-catenin Pathway: KY-05009 potently inhibits TCF4-mediated transcription, a downstream effector of the Wnt pathway.[2][3]
-
Smad Pathway: It has been shown to interfere with the canonical TGF-β signaling pathway.
-
NF-κB Signaling: Inhibition of this pro-inflammatory and pro-survival pathway has been observed.
-
MAPK Pathway: KY-05009 also affects the ERK and JNK signaling cascades.[2][3]
Furthermore, in studies on multiple myeloma, KY-05009 has been shown to induce caspase-dependent apoptosis and inhibit the proliferation of cancer cells.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Simplified Wnt/β-catenin signaling pathway indicating the role of TNIK and the points of inhibition by KY-05009 and this compound.
Caption: Overview of TGF-β signaling pathways affected by KY-05009 in the context of EMT.
Caption: General experimental workflow for the characterization of TNIK inhibitors.
Experimental Protocols
ATP Competition Assay (for Kᵢ determination of KY-05009)
This assay determines if an inhibitor binds to the ATP-binding site of the kinase. The protocol for KY-05009 involved an orthogonal ATP competition assay (KdELECT) performed by a commercial service (KINOMEscan, DiscoveRx).[3]
General Principle:
-
Immobilized TNIK kinase is incubated with the test compound (KY-05009) at various concentrations.
-
A biotinylated ATP analog is added to the mixture.
-
The amount of ATP analog bound to the kinase is quantified, typically using a detection system like streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
A decrease in the signal indicates that the test compound is competing with the ATP analog for binding to the kinase.
-
The binding constant (Kᵢ) is calculated from the competition curve.
Western Blot Analysis (as performed for KY-05009 in A549 cells)
Western blotting is used to detect specific proteins in a sample. For KY-05009, it was used to assess the expression and phosphorylation status of proteins in the Wnt, Smad, and MAPK pathways, as well as EMT markers.[2][3]
Methodology:
-
Cell Lysis: A549 cells are treated with TGF-β1 with or without KY-05009. Cells are then lysed using RIPA buffer to extract total protein, or a nuclear/cytoplasmic extraction kit to separate protein fractions.[2][3]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 40 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.[2][3]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Smad2, anti-E-cadherin, anti-vimentin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on film or with a digital imager.
-
Analysis: Band intensities are quantified and normalized to a loading control (e.g., actin or histone H3) to compare protein levels between samples.[2][3]
TCF/LEF Luciferase Reporter Assay (for Wnt signaling)
This assay measures the activity of the TCF/LEF transcription factors, which are the downstream effectors of the canonical Wnt signaling pathway.
Methodology:
-
Cell Transfection/Transduction: Cells (e.g., HEK293 or A549) are engineered to express a luciferase reporter gene under the control of a promoter containing TCF/LEF binding sites. This can be achieved by transient transfection with a reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF/Hygro] Vector) or by transduction with a lentivirus containing the reporter construct.[6][7][8] A constitutively expressed Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency and cell number.[7]
-
Cell Treatment: The transfected/transduced cells are treated with a Wnt pathway activator (e.g., Wnt3a-conditioned media or LiCl) in the presence or absence of the test inhibitor (e.g., KY-05009).[9]
-
Cell Lysis and Luciferase Measurement: After a set incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase protein, is measured using a luminometer.
-
Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The fold change in luciferase activity relative to the control (activator alone) indicates the inhibitory effect of the compound on the Wnt pathway.
Conclusion
This compound and KY-05009 are both potent inhibitors of the TNIK enzyme, with very similar IC₅₀ values. However, their reported cellular activities suggest different mechanisms or contexts of action. This compound appears to be a highly specific inhibitor of TNIK's kinase activity with a primary reported effect on colorectal cancer cell viability, but with a surprising lack of efficacy against Wnt signaling in the low micromolar range. This makes it a potentially useful tool for studying Wnt-independent functions of TNIK.
In contrast, KY-05009 demonstrates a broader inhibitory profile, affecting not only TNIK but also MLK1. Its well-documented role in suppressing multiple signaling pathways (Wnt, Smad, NF-κB, and MAPK) makes it a valuable reagent for investigating the complex interplay of these pathways in processes like EMT and for studying cancers where these pathways are co-activated.
The choice between these two inhibitors will therefore depend on the specific research question. For focused studies on the kinase activity of TNIK, particularly in colorectal cancer models where Wnt-independent effects are of interest, this compound may be the more suitable choice. For broader investigations into the role of TNIK in the context of complex signaling networks, such as those involved in EMT and metastasis, or for studies where targeting both TNIK and MLK1 may be advantageous, KY-05009 provides a well-characterized option with a wealth of supporting data. Further research into the detailed mechanism of action of this compound will be crucial to fully understand its therapeutic potential and to delineate its functional differences from other TNIK inhibitors like KY-05009.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 4. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [worldwide.promega.com]
- 9. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TINK-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides essential guidance on the operational and disposal plans for TINK-IN-1, a potent and selective Traf2- and Nck-interacting kinase (TNIK) inhibitor used in research.
Essential Safety and Handling Information
Key Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.
-
Prevent the release of the compound into the environment.
This compound Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for chemical waste. As a research chemical, it should not be disposed of in regular trash or down the drain.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected as chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
-
-
Waste Collection and Labeling:
-
Use a dedicated, leak-proof, and clearly labeled waste container for all this compound waste.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "1417795-25-5"
-
An indication of the hazards (e.g., "Potent Research Compound," "Handle with Care")
-
The accumulation start date.
-
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials. Recommended storage for the stock solution is at -20°C for up to one month or -80°C for up to six months.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste contractor with all necessary information about the waste stream.
-
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 1417795-25-5 | Chemical Supplier Information |
| Recommended Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) | Chemical Supplier Information |
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet before handling any chemical. If a specific SDS is unavailable, treat the substance with the utmost caution and consult with a certified safety professional.
Essential Safety and Handling Guidelines for Investigational Compounds: A Case Study on "TINK-IN-1"
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Extensive searches for a chemical compound specifically named "TINK-IN-1" have not yielded a corresponding safety data sheet (SDS), chemical structure, or any specific handling and disposal protocols. The name may refer to an internal compound code, a novel investigational substance not yet publicly documented, or a misnomer. In the absence of specific data for "this compound," this guide provides essential, immediate safety and logistical information for handling any new, uncharacterized, or investigational compound in a laboratory setting. The following procedural steps and operational plans are based on established best practices for chemical and laboratory safety.
I. Personal Protective Equipment (PPE) for Unknown Hazards
When handling a compound with unknown toxicological properties, a conservative approach to personal protective equipment is mandatory. The minimum recommended PPE includes:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart if the solvent or chemical class is known. |
| Body Protection | A lab coat, chemically resistant apron, and full-length pants. For potent compounds, a disposable suit may be necessary. |
| Respiratory | A properly fitted N95 respirator or a higher level of respiratory protection, especially when handling powders or aerosols. Work should be conducted in a certified chemical fume hood. |
II. Operational and Disposal Plans
A clear and concise plan for the handling and disposal of investigational compounds is critical to ensure the safety of all laboratory personnel.
A. Handling and Experimental Workflow
All work with uncharacterized compounds should be performed in a designated area within a certified chemical fume hood to minimize exposure. A risk assessment should be conducted before any new procedure.
Below is a generalized experimental workflow for handling an investigational compound:
B. Disposal Plan
All waste generated from experiments involving "this compound" or any uncharacterized compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, bench paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing the investigational compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is known. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
III. Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or involves a highly potent compound, contact your institution's environmental health and safety (EHS) department immediately. For small spills, use appropriate absorbent material and decontaminate the area, wearing full PPE. |
IV. Signaling Pathways and Experimental Protocols
Without specific information on "this compound," it is not possible to provide diagrams of its signaling pathways or detailed experimental protocols. For any novel compound, the mechanism of action and biological effects would need to be determined through systematic experimentation.
Researchers should begin with in vitro assays to assess cytotoxicity and target engagement before proceeding to more complex cellular and in vivo models. All experimental designs should be thoroughly reviewed and approved by the relevant institutional safety committees.
Disclaimer: The information provided in this document is intended as a general guide for handling unknown or investigational compounds. It is not a substitute for a compound-specific safety data sheet. All laboratory personnel should be trained in general chemical safety and be familiar with their institution's specific safety protocols. Always consult with your institution's EHS department for guidance on handling new or uncharacterized substances.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
